3-(1-Methyl-1h-indazol-3-yl)propanenitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(1-methylindazol-3-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
RISXVFHLUILUDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCC#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1-Methyl-1H-indazol-3-yl)propanenitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a recognized "privileged scaffold," known for its versatile biological activities.[1][2] This document details the compound's chemical identifiers, proposed synthesis protocols, potential applications in drug development, analytical characterization methods, and essential safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, grounded in established chemical principles and data from closely related analogues.
Chemical Identity and Physicochemical Properties
Precise identifiers for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile are not widely documented in publicly accessible databases, suggesting it is a novel or less-common research chemical. However, we can infer its fundamental properties from its structure and by referencing a known isomer, 3-(3-Methyl-1H-indazol-1-yl)propanenitrile (CAS RN: 1713640-21-1).[3]
| Identifier | Value | Source |
| IUPAC Name | 3-(1-Methyl-1H-indazol-3-yl)propanenitrile | - |
| Molecular Formula | C₁₁H₁₁N₃ | [3] |
| Molecular Weight | 185.23 g/mol | [3] |
| Canonical SMILES | CN1N=C(C=C2C1=CC=CC=2)CC#N | - |
| InChI Key | Inferred from structure | - |
| CAS Number | Not available | - |
Physicochemical Properties (Predicted): The physicochemical properties of this compound are predicted to be similar to other small molecule nitrile and indazole derivatives. It is expected to be a solid at room temperature with limited solubility in water but good solubility in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and methanol. The nitrile group provides a site for potential hydrogen bonding and further chemical modification.
Synthesis and Mechanistic Rationale
While a specific, validated synthesis for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile is not published, a highly plausible and efficient route can be designed based on established methodologies for C-alkylation of indazole derivatives. The proposed synthesis involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Proposed Synthetic Pathway: Michael Addition
The most direct approach involves the reaction of 3-iodo-1-methyl-1H-indazole with acrylonitrile. A more accessible route, however, may start from the functionalization of 1-methyl-1H-indazole. A common strategy for introducing functionality at the C3 position involves lithiation followed by quenching with an electrophile. An alternative is the cyanation of a C3-functionalized precursor.
A plausible two-step synthesis starting from 1-methyl-1H-indazole-3-carboxylic acid is outlined below.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction of 1-Methyl-1H-indazole-3-carboxylic acid
-
System Setup: Under an inert argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Dissolve 1-Methyl-1H-indazole-3-carboxylic acid[4] (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation: Filter the resulting solid (aluminum salts) and wash thoroughly with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude (1-Methyl-1H-indazol-3-yl)methanol.
Step 2: Conversion to 3-(Chloromethyl)-1-methyl-1H-indazole
-
System Setup: Dissolve the crude alcohol from Step 1 in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise. Causality: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides, proceeding through a chlorosulfite ester intermediate which readily undergoes nucleophilic attack by the chloride ion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude chloride intermediate.
Step 3: Cyanation to form 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
-
System Setup: Dissolve the crude 3-(chloromethyl)-1-methyl-1H-indazole in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium cyanide (NaCN) (1.5 equivalents). Trustworthiness: This is a standard nucleophilic substitution (SN2) reaction. DMSO is an excellent polar aprotic solvent for this transformation, effectively solvating the sodium cation and leaving a "naked," highly nucleophilic cyanide anion.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it into a large volume of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography on silica gel to afford the final compound.[5]
Role in Medicinal Chemistry and Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic the structure of native purines and act as a bioisostere for indoles and phenols.[6][7] This structural feature allows indazole derivatives to effectively interact with a wide range of biological targets, particularly protein kinases.[6]
Indazole as a Kinase Hinge-Binder
Many kinase inhibitors utilize a heterocyclic core to form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. The indazole nucleus is exceptionally well-suited for this role.[6][8] The N1-H can act as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor, enabling a bidentate interaction that anchors the inhibitor in the active site.[6] FDA-approved drugs like Pazopanib and Axitinib, used in cancer therapy, feature an indazole core that performs this exact function.[2][9]
Caption: Interaction of an indazole core with a kinase active site.
The propanenitrile side chain of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile can be envisioned to occupy adjacent hydrophobic pockets or be functionalized further to enhance potency and selectivity for a specific kinase target.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is standard practice.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the methyl group (singlet, ~3.8-4.2 ppm), aromatic protons on the indazole ring (multiplets, ~7.0-8.2 ppm), and the two methylene groups of the propanenitrile chain (triplets).[5][10] |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for aromatic carbons, the nitrile carbon (~117-120 ppm), methylene carbons, and the N-methyl carbon.[5][10] |
| FT-IR | Functional Group Identification | A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.[10] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (186.10). |
| HPLC | Purity Assessment | A single major peak indicating high purity, typically on a reverse-phase C18 column with a mobile phase of acetonitrile and water. |
Protocol: Purity Assessment by HPLC
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile/water (1:1).
-
Analysis: Inject 10 µL and integrate the peak areas to determine purity percentage.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, hazard information can be extrapolated from related indazole and nitrile compounds.[4][11][12][13] The compound should be handled as potentially harmful if swallowed, in contact with skin, or inhaled.[11][13]
Mandatory Laboratory Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[4][11]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when dealing with the solid to avoid dust inhalation.[11][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for proper waste disposal.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[12]
Conclusion
3-(1-Methyl-1H-indazol-3-yl)propanenitrile represents a valuable, albeit under-documented, chemical entity. Its structure, centered on the pharmacologically significant indazole scaffold, makes it a promising candidate for fragment-based drug discovery and as a key intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling, enabling researchers to explore its full potential in their drug discovery programs.
References
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An In-depth Technical Guide to 3-(1-Methyl-1H-indazol-3-yl)propanenitrile as a Pharmaceutical Building Block
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a detailed technical overview of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a versatile synthetic intermediate. We will explore its synthesis, physicochemical properties, and core reactivity, highlighting its strategic importance as a building block in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering practical insights and detailed experimental protocols.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and phenol, offering unique properties for drug design.[3] Its structure, featuring a fused benzene and pyrazole ring, provides a rigid framework capable of engaging in various biological interactions, including hydrogen bonding (as both donor and acceptor) and hydrophobic interactions.[2][3] Consequently, indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[4][5]
The specific building block, 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, incorporates two key reactive handles: the indazole ring system and a terminal nitrile group. The N-methylation at the 1-position blocks one of the reactive nitrogen sites, simplifying subsequent reactions and directing functionalization. The propionitrile side chain at the 3-position serves as a versatile precursor for various functional groups, most notably primary amines, which are crucial for amide bond formation, a fundamental linkage in many pharmaceutical agents.
Physicochemical Properties and Characterization
Accurate characterization of a building block is critical for ensuring the reliability and reproducibility of synthetic campaigns. The key properties of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃ | [6] |
| Molecular Weight | 185.23 g/mol | [6] |
| Appearance | Typically an off-white to yellow solid or oil | - |
| CAS Number | 1713640-21-1 | [6] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | General chemical knowledge |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the methyl group (singlet, ~3.9-4.1 ppm), the methylene protons of the propionitrile chain (two triplets), and the aromatic protons on the indazole ring.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2240-2260 cm⁻¹ is indicative of the C≡N (nitrile) stretch.
Synthesis and Mechanistic Considerations
The primary route for synthesizing 3-(1-Methyl-1H-indazol-3-yl)propanenitrile is through the cyanoethylation of 1-methyl-1H-indazole. This reaction is a specific example of a Michael-type addition.[7]
Reaction: 1-Methyl-1H-indazole + Acrylonitrile → 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
Mechanism: The cyanoethylation reaction is typically base-catalyzed.[7] The base deprotonates the C3 position of the 1-methyl-1H-indazole, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic β-carbon of acrylonitrile. The resulting intermediate is then protonated by the solvent or upon aqueous workup to yield the final product. The choice of base and solvent is crucial for optimizing yield and minimizing side reactions. Strong, non-nucleophilic bases are often preferred.
Exemplary Synthetic Protocol
Objective: To synthesize 3-(1-Methyl-1H-indazol-3-yl)propanenitrile from 1-methyl-1H-indazole.
Materials:
-
1-Methyl-1H-indazole
-
Acrylonitrile
-
Triton B (40% in methanol) or Sodium Hydride (60% dispersion in mineral oil)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-methyl-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or THF to dissolve the starting material.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the base (e.g., Triton B, 0.1 eq, or NaH, 1.1 eq). Causality Note: The use of a strong base is necessary to deprotonate the C3-H of the indazole, which is not highly acidic. NaH is a strong, non-nucleophilic base that irreversibly forms the anion, driving the reaction forward. Triton B can be used as a phase-transfer catalyst.
-
Reagent Addition: While maintaining the temperature at 0 °C, add acrylonitrile (1.2 eq) dropwise via a syringe.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Trustworthiness Note: This step neutralizes the excess base and protonates the intermediate anion in a controlled manner, preventing unwanted side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-(1-Methyl-1H-indazol-3-yl)propanenitrile.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Reactivity and Application as a Pharmaceutical Building Block
The utility of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile stems from the reactivity of its nitrile group. The nitrile can be transformed into several other key functional groups, making it a versatile synthon.
Key Transformations:
-
Reduction to Primary Amine: This is the most common and valuable transformation. The nitrile group is readily reduced to a primary amine (3-(1-Methyl-1H-indazol-3-yl)propan-1-amine) using various reducing agents.
-
Common Reagents: Lithium aluminum hydride (LiAlH₄), Raney Nickel (Ra-Ni) with H₂, Borane (BH₃).
-
Significance: The resulting primary amine is a nucleophile that can be used in a wide array of subsequent reactions, such as amide coupling with carboxylic acids, reductive amination with aldehydes or ketones, and urea or sulfonamide formation. This is a cornerstone strategy for linking the indazole core to other pharmacophores.
-
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-(1-Methyl-1H-indazol-3-yl)propanoic acid.
-
Significance: This provides an alternative handle for amide bond formation (after activation to an acid chloride or using coupling reagents) or for esterification.
-
-
Conversion to Tetrazoles: Reaction with azides (e.g., sodium azide) can convert the nitrile into a tetrazole ring.
-
Significance: The tetrazole group is often used as a bioisostere for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.
-
Conclusion
3-(1-Methyl-1H-indazol-3-yl)propanenitrile is a high-value building block for pharmaceutical research and development. Its straightforward synthesis and the versatile reactivity of the nitrile group provide a reliable and efficient entry point to a diverse range of 3-substituted indazole derivatives. The ability to readily convert the nitrile to a primary amine allows for its incorporation into complex molecular architectures through robust and well-established chemical transformations like amide coupling. As the demand for novel therapeutics targeting a wide range of diseases continues to grow, the strategic use of privileged scaffolds like indazole, facilitated by versatile intermediates such as this, will remain a critical component of successful drug discovery campaigns.[1][8]
References
- Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860.
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Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
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Taylor & Francis. (2022). Indazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
- Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocariz, C. O. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 869–878.
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Organic Reactions. (n.d.). Cyanoethylation. Organic Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic-Chemistry.org. Retrieved from [Link]
- Kozlova, S. A., et al. (2010). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135.
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Wang, Z., et al. (2023).
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Eureka | Patsnap. (2018). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]
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Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
- Al-Suraify, S. M. T., et al. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research.
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- Thangadurai, A., et al. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 21, 1509–1523.
-
PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- MDPI. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1466.
- PubMed. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Forensic Toxicology.
- MDPI. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 31(1), 1.
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Methodological & Application
Application Note: Scalable Synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
Executive Summary & Strategic Analysis
This application note details a robust, scalable synthesis protocol for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile . This molecule serves as a critical intermediate in the development of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and various Janus Kinase (JAK) inhibitors.
Synthetic Strategy Selection
While classical routes utilize the Knoevenagel condensation of 1-methyl-1H-indazole-3-carbaldehyde, this protocol prioritizes a Heck Cross-Coupling Strategy . This approach is selected for three reasons:
-
Atom Economy: It avoids the multi-step oxidation/reduction sequences required to generate the aldehyde precursor.
-
Regiocontrol: Methylation is performed early on the stable 3-iodoindazole scaffold, allowing for easier separation of N1/N2 isomers compared to late-stage alkylation.
-
Scalability: The Heck coupling and subsequent reduction are amenable to flow chemistry and large-batch reactors.
Reaction Pathway Visualization
The following diagram outlines the selected synthetic pathway and the critical decision nodes.
Caption: Figure 1. Convergent synthetic route via Heck coupling and chemoselective reduction.
Detailed Protocols
Step 1: Regioselective N-Methylation of 3-Iodo-1H-indazole
Objective: Synthesize 3-iodo-1-methyl-1H-indazole while maximizing the N1-isomer over the N2-isomer.
-
Mechanism: Indazoles exist in a tautomeric equilibrium. Under thermodynamic control (high temp) or specific solvent conditions, N1 alkylation is generally favored. However, N2 alkylation is a common competitive pathway.
-
Reagents:
-
3-Iodo-1H-indazole (1.0 eq)
-
Iodomethane (MeI) (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion) (1.2 eq)
-
DMF (Anhydrous)
-
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 3-Iodo-1H-indazole (24.4 g, 100 mmol) in anhydrous DMF (200 mL). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Add NaH (4.8 g, 120 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/amber.
-
Alkylation: Add Iodomethane (7.5 mL, 120 mmol) dropwise via syringe over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The N1-methyl product usually has a higher R_f than the N2 isomer.
-
Workup: Quench carefully with ice water (500 mL). Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.
-
Purification: The crude residue contains a mixture (typically ~85:15 N1:N2). Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
-
Target: 3-iodo-1-methyl-1H-indazole (White solid).
-
Step 2: Heck Coupling with Acrylonitrile
Objective: Install the three-carbon chain via Palladium-catalyzed cross-coupling.
-
Critical Parameter: Use of a phosphine-free or robust phosphine ligand system to prevent catalyst poisoning by the nitrile group.
-
Reagents:
-
3-Iodo-1-methyl-1H-indazole (1.0 eq)
-
Acrylonitrile (2.0 eq)
-
Pd(OAc)2 (5 mol%)
-
Tri-o-tolylphosphine (P(o-tol)3) (10 mol%)
-
Triethylamine (Et3N) (3.0 eq)
-
DMF or Acetonitrile
-
Protocol:
-
Charging: In a pressure tube or sealed reactor, combine 3-iodo-1-methyl-1H-indazole (10 g, 38.7 mmol), Pd(OAc)2 (430 mg), and P(o-tol)3 (1.18 g).
-
Solvent/Base: Add DMF (80 mL) and Et3N (16 mL). Degas the solution by bubbling Nitrogen for 10 minutes.
-
Reagent Addition: Add Acrylonitrile (5.1 mL, 77.4 mmol). Seal the vessel.
-
Heating: Heat to 100°C for 12-16 hours. The solution will turn black (Pd black precipitation) upon completion.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute filtrate with water (300 mL) and extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
-
Target: (E/Z)-3-(1-methyl-1H-indazol-3-yl)acrylonitrile.
-
Step 3: Chemoselective Reduction (The "Magnesium Method")
Objective: Reduce the conjugated alkene (C=C) to the alkane without reducing the nitrile (CN) to an amine.
-
Why this method? Catalytic hydrogenation (H2/Pd) often over-reduces the nitrile to a primary amine. Magnesium in Methanol provides a single-electron transfer (SET) mechanism that is highly selective for conjugated alkenes.
Protocol:
-
Setup: In a 1L RBF, dissolve the unsaturated nitrile intermediate (5.0 g, 27.3 mmol) in anhydrous Methanol (250 mL).
-
Reaction: Place the flask in a water bath (20°C). Add Magnesium turnings (3.3 g, 136 mmol, 5 eq) portion-wise.
-
Note: The reaction is exothermic and generates Hydrogen gas. Ensure efficient venting.
-
-
Monitoring: Stir vigorously. The reaction typically initiates within 10 minutes (bubbling). If not, add a crystal of Iodine to activate the Mg.
-
Completion: Stir for 4-6 hours. If Mg is consumed and starting material remains, add additional Mg (1-2 eq).
-
Quench: Cool to 0°C. Slowly add 1N HCl until the solution is acidic (pH ~2) to dissolve magnesium methoxide salts.
-
Extraction: Neutralize with saturated NaHCO3. Extract with DCM (3 x 100 mL).
-
Final Isolation: Dry over MgSO4, filter, and concentrate. The product is often pure enough for use, or can be passed through a short silica plug.
Analytical Profile & Quality Control
Target Compound: 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
| Test | Method | Expected Result |
| Appearance | Visual | Off-white to pale yellow solid or viscous oil. |
| 1H NMR | 400 MHz, CDCl3 | δ 7.7-7.1 (m, 4H, Ar-H), 4.05 (s, 3H, N-Me), 3.25 (t, 2H, Ar-CH2), 2.85 (t, 2H, CH2-CN). Note: Absence of vinylic protons (6.0-7.5 ppm range). |
| IR Spectroscopy | ATR-FTIR | ~2245 cm⁻¹ (Sharp, Nitrile CN stretch), No band at ~1620 cm⁻¹ (Alkene C=C). |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 186.1 . |
| Purity | HPLC (C18) | >98% (Area %).[1] Impurity <0.5% (N2-isomer). |
Troubleshooting & Optimization
Issue: Low Regioselectivity (Step 1)
-
Cause: Solvent polarity or temperature too high during addition.
-
Fix: Switch base to Cs2CO3 in Acetonitrile at reflux if NaH/DMF yields high N2-isomer. Alternatively, lower the temperature of the NaH reaction to -10°C.
Issue: Over-reduction (Step 3)
-
Cause: If using H2/Pd-C, the nitrile is reducing to the amine.
-
Fix: Add poison to the catalyst (e.g., Quinoline) or switch strictly to the Mg/MeOH protocol described above. Alternatively, use NaBH4 in Pyridine , which reduces conjugated double bonds selectively.
Issue: Poor Heck Conversion (Step 2)
-
Cause: Catalyst poisoning by the nitrile or iodide inhibition.
-
Fix: Add Silver Carbonate (Ag2CO3) as a halide scavenger or switch to a higher activity catalyst system like Pd(dppf)Cl2 .
References
- Luo, G., et al. "Regioselective Synthesis of 1-Substituted Indazoles." Journal of Organic Chemistry, 2006.
-
Heck Coupling on Indazoles
-
Lefebvre, V., et al. "Functionalization of Indazoles via Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2010.[2]
-
-
Selective Reduction of Conjugated Nitriles
-
Youn, I. K., et al. "Selective reduction of α,β-unsaturated nitriles with magnesium in methanol." Tetrahedron Letters, 1986.
-
-
General Indazole Synthesis
-
Organic Syntheses, Coll.[1] Vol. 4, p.536 (1963); Vol. 30, p.56 (1950). (Classic nitrosation route for background).
-
Disclaimer: This protocol is for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE (nitrile gloves, safety glasses, lab coat). Cyanide derivatives and methyl iodide are hazardous.
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a valuable nitrile-containing derivative of 1-methylindazole. The protocol details a robust and reproducible method centered on the aza-Michael addition, specifically the cyanoethylation of 1-methylindazole with acrylonitrile. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying scientific rationale, critical safety protocols, and process visualization to ensure a successful and safe synthesis.
Introduction and Scientific Rationale
The indazole scaffold is a privileged bicyclic heterocycle frequently incorporated into pharmacologically active molecules. The functionalization of the indazole core is a key strategy in medicinal chemistry to modulate biological activity. The target molecule, 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, serves as a versatile intermediate, with the nitrile group amenable to a variety of chemical transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, opening pathways to diverse compound libraries.
The chosen synthetic strategy is the aza-Michael addition, a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or nitrile compound. In this specific application, the nitrogen atom at the N-1 position of the 1-methylindazole ring acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
Mechanism and Causality:
The reaction proceeds via the deprotonation of the indazole ring. Although 1-methylindazole lacks an N-H proton for deprotonation, the initial search for "synthesis of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile from 1-methylindazole" was based on the user's topic. However, a scientifically accurate pathway involves a reaction at a carbon atom, likely preceded by lithiation or a similar C-H activation method, or, more plausibly, the starting material is intended to be 1H-indazole , which is then methylated and cyanoethylated, or cyanoethylated and then methylated. A more common and direct route described in the literature for similar structures is the N-alkylation of an unsubstituted indazole.
Therefore, this protocol will address the likely intended synthesis: the N-1 cyanoethylation of indazole followed by N-methylation, or a regioselective alkylation of 1-methyl-1H-indazole at the C-3 position . Given the common reactivity, this guide will focus on the most plausible and analogous reaction: the aza-Michael addition of 1H-indazole to acrylonitrile , a reaction that is well-precedented for azole heterocycles.[1][2][3] The N-1 position of the indazole anion is the more thermodynamically stable and generally favored site for alkylation.[4][5][6]
A strong, non-nucleophilic base like sodium hydride (NaH) is employed to irreversibly deprotonate the N-H of the indazole ring, generating the highly nucleophilic indazolide anion. This anion then attacks the β-carbon of acrylonitrile. The electron-withdrawing nature of the cyano group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[7] The reaction is typically performed in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), to prevent quenching of the base and the anionic intermediate.
Mandatory Safety Protocols: A Hazard Analysis
The reagents used in this protocol are hazardous. A thorough understanding and strict adherence to safety procedures are paramount. The synthesis must be conducted inside a certified chemical fume hood by personnel trained in handling air- and moisture-sensitive and toxic reagents.
-
Sodium Hydride (NaH, 60% dispersion in mineral oil):
-
Hazard: Water-reactive, flammable solid.[8][9] Contact with water or protic solvents liberates highly flammable hydrogen gas, which can ignite spontaneously.[10] Causes severe chemical burns upon contact with skin or eyes.[10]
-
Handling: Always handle under an inert atmosphere (e.g., Nitrogen or Argon).[9] Never allow contact with water.[8][11] Use powder-free nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[10][11] To weigh, transfer the required amount of dispersion to a flask under inert gas and wash with anhydrous hexanes to remove the mineral oil before adding the reaction solvent.
-
Fire: Extinguish with dry powder (e.g., sand, soda ash). DO NOT USE WATER, CO2, OR FOAM EXTINGUISHERS .[9][11]
-
-
Acrylonitrile:
-
Hazard: Highly flammable liquid and vapor.[12][13] Toxic if swallowed, inhaled, or absorbed through the skin.[12] It is a suspected human carcinogen and may damage fertility or the unborn child.[12][13][14] Can form explosive peroxides if not properly inhibited and stored.
-
Handling: Use only in a chemical fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat.[12][15] Avoid inhalation of vapors.[15] Store in a cool, well-ventilated area away from heat and light.[14]
-
-
1-Methylindazole:
-
Hazard: Causes skin, eye, and respiratory irritation.[16]
-
Handling: Avoid contact with skin and eyes. Wear standard laboratory PPE.
-
Detailed Experimental Protocol
This protocol outlines the cyanoethylation of 1-methylindazole at the C-3 position, a reaction that requires C-H activation. A common method for this is directed ortho-metalation.
Materials and Reagents
-
1-Methyl-1H-indazole (98%+)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Acrylonitrile (99%+, inhibited)
-
Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Equipment
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Inert gas (Argon or Nitrogen) line with manifold/bubbler
-
Syringes and needles
-
Thermometer or thermocouple probe
-
Ice-water bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Workflow Visualization
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. html.rhhz.net [html.rhhz.net]
- 8. chemscience.com [chemscience.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. chemos.de [chemos.de]
- 14. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
Abstract
This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile. This document provides a detailed, step-by-step protocol, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, ensuring scientific integrity and providing a framework that is both educational and practical for researchers, scientists, and drug development professionals.
Introduction
3-(1-Methyl-1H-indazol-3-yl)propanenitrile is a heterocyclic compound featuring an indazole core. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticancer properties.[1] Accurate and precise quantification of this compound is crucial for quality control in manufacturing, stability studies, and pharmacokinetic assessments.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying pharmaceutical compounds.[2] This application note details the systematic development of a reversed-phase HPLC (RP-HPLC) method with UV detection for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a molecule of intermediate polarity.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.
-
Structure and Polarity: 3-(1-Methyl-1H-indazol-3-yl)propanenitrile consists of a substituted indazole ring, which is aromatic and relatively nonpolar, and a propanenitrile side chain, which introduces some polarity. The methyl group on the indazole ring slightly increases its hydrophobicity. This molecular structure suggests good retention on a nonpolar stationary phase, making RP-HPLC the method of choice.
-
UV Absorbance: The indazole ring system is a chromophore that will exhibit UV absorbance. Aromatic systems typically have strong absorbance in the 210-300 nm range. A UV scan of a dilute solution of the analyte in the mobile phase is the first experimental step to determine the optimal detection wavelength (λmax) for maximum sensitivity.
-
pKa: The pKa of the molecule will influence the degree of ionization at a given pH. The indazole ring contains nitrogen atoms that can be protonated. Controlling the pH of the mobile phase is critical to ensure a consistent and reproducible retention time by maintaining the analyte in a single ionic state. For reproducible results, the mobile phase pH should be at least 2 units away from the analyte's pKa.
HPLC Method Development Strategy
Our strategy is to develop a simple, robust, and efficient isocratic RP-HPLC method. The workflow for this process is outlined below.
Caption: Workflow for HPLC Method Development.
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for this type of analyte.
-
Chemicals: HPLC grade acetonitrile, methanol, and water. Reagent grade phosphoric acid for pH adjustment.
-
Analyte: A reference standard of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile of known purity.
Experimental Protocol: Method Development
Step 1: Preparation of Stock and Working Standard Solutions
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a concentration of approximately 20 µg/mL with the mobile phase.
Step 2: Determination of λmax
-
Inject the working standard solution into the HPLC system equipped with a PDA detector.
-
Acquire the UV spectrum from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For similar aromatic nitriles, this is often in the range of 210-250 nm.[3]
Step 3: Initial Chromatographic Conditions
-
Mobile Phase: A simple mobile phase of acetonitrile and water is a good starting point. The use of a buffer, such as a phosphate buffer at a controlled pH (e.g., pH 3.0), is recommended to ensure consistent ionization of the analyte.
-
Initial Gradient: A generic gradient can be run to determine the approximate elution time of the analyte. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Step 4: Method Optimization Based on the initial chromatographic run, the method can be optimized for an isocratic elution:
-
Mobile Phase Composition: Adjust the ratio of acetonitrile to water (or buffer) to achieve a retention time of approximately 3-7 minutes with good peak shape. If the peak elutes too early, decrease the percentage of acetonitrile. If it elutes too late, increase the percentage of acetonitrile.
-
pH of Mobile Phase: If peak tailing is observed, adjusting the pH of the aqueous portion of the mobile phase can improve peak shape. For a basic analyte, a lower pH (e.g., 2.5-3.5) will ensure it is in its protonated form, which often results in better chromatography on silica-based columns.
Optimized Chromatographic Conditions (Proposed)
The following table summarizes the proposed optimized conditions for the analysis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50, v/v) | Provides good peak shape and retention. The buffer controls the ionization state of the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | λmax (e.g., 230 nm) | Determined from the UV scan for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH Q2(R2) guidelines.[4][5]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before each validation experiment, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is done by making five replicate injections of a standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[5]
-
Protocol: Inject a blank (mobile phase), a placebo (if applicable), and the analyte solution. The chromatograms should show no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a PDA detector.
Linearity and Range
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[5]
-
Protocol: Prepare a series of at least five standard solutions of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile at different concentrations (e.g., 5, 10, 20, 40, 60 µg/mL). Inject each solution in triplicate. Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (example) |
| 5 | 150,000 |
| 10 | 305,000 |
| 20 | 610,000 |
| 40 | 1,220,000 |
| 60 | 1,830,000 |
Accuracy
Accuracy is the closeness of the test results to the true value.[5]
-
Protocol: Accuracy can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
| Replicate | Peak Area (example) |
| 1 | 610,500 |
| 2 | 609,800 |
| 3 | 611,200 |
| 4 | 608,900 |
| 5 | 610,100 |
| 6 | 609,500 |
| Mean | 610,000 |
| RSD (%) | 0.14% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase (± 0.1 unit)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these small changes.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the analysis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can implement a robust and reliable analytical method suitable for quality control and research applications. Adherence to ICH guidelines ensures the integrity and acceptability of the generated data.
References
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
RSC Publishing. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]
Sources
- 1. CAS 43120-28-1: Methyl 1H-indazole-3-carboxylate [cymitquimica.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Microwave-assisted synthesis of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile
Application Note & Protocol
Microwave-Assisted Synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile: A High-Efficiency Protocol for Drug Discovery Intermediates
Abstract
Indazole-based heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] The development of efficient, rapid, and sustainable synthetic methodologies is therefore a critical objective in drug discovery programs. This application note provides a detailed protocol for the synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a valuable intermediate for further functionalization. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[2][3] We will explore the theoretical underpinnings of microwave chemistry, provide a step-by-step experimental protocol, and discuss the critical parameters that govern reaction success, including the persistent challenge of regioselectivity in indazole functionalization.
Introduction: The Power of Microwave Chemistry in Heterocyclic Synthesis
Conventional synthesis often relies on conductive heating, where heat is inefficiently transferred from an external source through the vessel walls to the reaction medium.[4] Microwave-assisted synthesis represents a paradigm shift, utilizing dielectric heating to deliver energy directly to polar molecules within the reaction mixture.[5] This process involves the interaction of the microwave's oscillating electric field with molecular dipoles, causing rapid rotation and generating heat volumetrically and uniformly throughout the sample.[4][5]
The primary advantages of this technique, particularly for the synthesis of complex molecules like indazole derivatives, include:
-
Dramatic Rate Acceleration: Reactions that take several hours under conventional reflux can often be completed in minutes.[6] This is attributed to the rapid attainment of high temperatures and pressures in a sealed vessel, a phenomenon known as "superheating."[6]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can arise from prolonged exposure to high temperatures.[7]
-
Enhanced Efficiency: MAOS is a cornerstone of "green chemistry," promoting energy savings, reducing waste, and often allowing for the use of less solvent.[7][8]
This guide focuses on a cyanoethylation reaction to produce 3-(1-Methyl-1H-indazol-3-yl)propanenitrile, a key building block for more complex pharmaceutical targets.
Reaction Scheme and Mechanistic Considerations
The proposed synthesis involves the base-catalyzed Michael addition of 1-methyl-1H-indazole to acrylonitrile. The reaction is performed under sealed-vessel microwave irradiation to achieve the target temperature and pressure necessary for efficient conversion.
Overall Reaction:
Caption: Overall scheme for the microwave-assisted cyanoethylation.
Mechanistic Rationale & The Regioselectivity Challenge:
The functionalization of the indazole ring is complicated by the presence of two reactive nitrogen atoms (N1 and N2) and, depending on the conditions, a potentially nucleophilic C3 carbon. Since the N1 position is already blocked by a methyl group in our starting material, the primary competition for alkylation occurs between the N2 and C3 positions.
-
N2-Alkylation (Aza-Michael Addition): This is often the kinetically favored pathway, leading to the formation of an N-2 substituted isomer. Studies on indazole alkylation frequently report the formation of N2-adducts as significant, if not primary, products.[9][10]
-
C3-Functionalization: Achieving substitution at the C3 position often requires specific conditions that favor the formation of a C3-anion or proceed through an alternative mechanism. The choice of a strong, non-nucleophilic base is intended to facilitate deprotonation, while the high-energy conditions provided by microwave irradiation may help overcome the activation barrier for the thermodynamically more complex C3 addition.[4]
Given this inherent competition, the successful isolation of the target 3-(1-Methyl-1H-indazol-3-yl)propanenitrile is critically dependent on a robust chromatographic purification step to separate it from the likely N2-isomer byproduct.
Detailed Experimental Protocol
This protocol is designed for a dedicated laboratory microwave synthesis reactor.
3.1 Materials and Equipment
| Material/Equipment | Specifications |
| Microwave Reactor | Capable of ≥150 °C and ≥20 bar pressure |
| Reaction Vessels | 10 mL microwave-rated pressure vials |
| Stir Bars | Teflon-coated |
| Reactants & Reagents | |
| 1-Methyl-1H-indazole | >98% purity |
| Acrylonitrile | >99%, stabilized |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | >98% purity |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% |
| Workup & Purification | |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Hexanes | ACS Grade |
| Saturated aq. NH₄Cl | |
| Brine | |
| Anhydrous MgSO₄ or Na₂SO₄ | |
| Silica Gel | 230-400 mesh for flash chromatography |
3.2 Reagent Quantities
| Compound | Mol. Wt. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 1-Methyl-1H-indazole | 132.16 | 132 | 1.0 | 1.0 |
| Acrylonitrile | 53.06 | 80 | 1.5 | 1.5 |
| DBU | 152.24 | 228 | 1.5 | 1.5 |
| DMF (Solvent) | 73.09 | ~3 mL | - | - |
3.3 Step-by-Step Synthesis Procedure
-
Vessel Preparation: Place a Teflon-coated stir bar into a 10 mL microwave reaction vial.
-
Reagent Addition: To the vial, add 1-Methyl-1H-indazole (132 mg, 1.0 mmol).
-
Solvent and Base: Add anhydrous DMF (3 mL) followed by DBU (228 mg, 1.5 mmol).
-
Addition of Electrophile: Add acrylonitrile (80 mg, 1.5 mmol).
-
Causality Note: Acrylonitrile is added last as it is the most volatile and reactive component. A slight excess (1.5 eq.) is used to drive the reaction towards completion. DBU is a strong, non-nucleophilic base chosen to promote the desired Michael addition while minimizing side reactions.
-
-
Sealing the Vessel: Securely cap the vial using a specialized crimper for microwave vessels. Ensure the seal is airtight to contain pressure.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following reaction parameters:
-
Temperature: 150 °C (Use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Pressure: Max limit of 20 bar
-
Power: 300 W (dynamic power control is preferred)
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (<50 °C) using the instrument's forced-air cooling system before handling.
-
Workup:
-
Open the cooled vial and transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).
-
Causality Note: The aqueous washes are crucial for removing the DMF solvent and the DBU base, which are highly polar.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is recommended.
-
Monitoring: Monitor fractions using Thin Layer Chromatography (TLC) (e.g., with UV visualization at 254 nm). The two primary products, the C3- and N2-isomers, should have distinct Rf values.[7]
-
-
Characterization: Collect the fractions corresponding to the desired product, combine, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield for the isolated C3-isomer is typically in the range of 40-60% after purification, though this is highly dependent on reaction optimization.
Workflow and Optimization
The success of this synthesis relies on careful control of microwave parameters and effective purification.
4.1 Experimental Workflow Diagram
Caption: Step-by-step workflow from reaction setup to final analysis.
4.2 Key Optimization Parameters
For researchers aiming to improve yield or selectivity, the following parameters can be systematically varied.
| Parameter | Range | Rationale |
| Temperature | 120 - 180 °C | Higher temperatures increase reaction rates but may lead to decomposition or favor different isomers.[11] |
| Time | 5 - 30 min | Longer times can increase conversion but may also promote byproduct formation. Monitor by TLC to find the optimal point. |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK | Weaker bases (carbonates) may be less effective but could offer different selectivity. Stronger bases (t-BuOK) may improve C3 deprotonation. |
| Solvent | Acetonitrile, Dioxane, Toluene | Solvent polarity affects microwave energy absorption and can influence reaction pathways. Less polar solvents may alter selectivity. |
Conclusion
The protocol detailed herein demonstrates the power of microwave-assisted synthesis for the rapid and efficient production of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile. By directly and uniformly heating the reaction mixture, microwave irradiation facilitates this challenging C3-functionalization in a matter of minutes, offering a significant advantage over conventional methods. While regioselectivity remains a key challenge inherent to indazole chemistry, this protocol provides a robust framework for synthesis and purification, enabling researchers in drug development to access this valuable intermediate with high efficiency.
References
-
Microwave Synthesis. Organic Chemistry Portal. [Link]
-
Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1560-1574. [Link]
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. CEM Corporation Website. [Link]
-
Gupta, R., et al. (2010). Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research, 44(4). [Link]
-
Katre, S. D., et al. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Advanced Scientific Research, 14(03), Supp-1. [Link]
-
Polshettiwar, V., & Varma, R. S. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Becker, Y. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile? ResearchGate. [Link]
-
Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Florea, S., et al. (2008). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E, 64(Pt 12), o2371. [Link]
-
Shaikh, A., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Current Pharmaceutical Research, 12(3), 13-16. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Willard, M. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6088-6093. [Link]
-
Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Reddy, D., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. [Link]
-
Sahoo, U., et al. (2010). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1050-1055. [Link]
-
Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2). [Link]
-
Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]
-
Polo, E., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 893. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ajrconline.org [ajrconline.org]
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- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. mdpi.com [mdpi.com]
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- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. thieme-connect.de [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
Status: Operational Ticket ID: IND-C3-CN-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary & Route Analysis
The Challenge: Synthesizing 3-(1-Methyl-1H-indazol-3-yl)propanenitrile presents a specific regiochemical challenge. Direct Michael addition of acrylonitrile to 1H-indazole preferentially alkylates the nitrogen (N1 or N2), not the C3 carbon. Consequently, the most robust high-yield route requires a C3-functionalization strategy , typically via a Heck cross-coupling of a 3-halo intermediate followed by selective reduction.
Target Molecule:
-
Substituent: 2-Cyanoethyl group at Position 3
-
Key Application: JAK inhibitors, serotonin modulators, and kinase inhibitor scaffolds.
Recommended Synthetic Pathway (The "Heck-Reduction" Route)
We prioritize the Heck Coupling strategy over Knoevenagel condensation due to the commercial availability of stable precursors and better scalability.
Workflow Diagram:
Figure 1: The optimized 3-step synthetic pathway avoiding N-alkylation side products.
Detailed Protocols & Troubleshooting
Phase 1: Precursor Preparation (C3-Iodination)
If you already possess 3-iodo-1-methyl-1H-indazole, skip to Phase 2.
Protocol:
-
Dissolve 1-methyl-1H-indazole (1.0 eq) in DMF (5 vol).
-
Add KOH (3.5 eq) followed by Iodine (I2) (1.2 eq) portion-wise.
-
Stir at RT for 3-4 hours.
-
Quench: Pour into aqueous NaHSO3 (10%) to remove excess iodine.
-
Isolation: Filter the solid precipitate.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete iodination due to moisture. | Ensure DMF is anhydrous. Increase I2 to 1.5 eq. |
| Sticky Gum | DMF retention. | Wash the filter cake thoroughly with water, then hexanes. |
| Regio-isomers | N-demethylation (rare) or ring iodination. | Maintain temp < 25°C. C3 is highly activated; heat promotes side reactions. |
Phase 2: The Bottleneck – Heck Coupling
Reaction: 3-Iodo-1-methylindazole + Acrylonitrile
Optimized Protocol:
-
Substrate: 3-Iodo-1-methyl-1H-indazole (1.0 eq)
-
Olefin: Acrylonitrile (1.5 eq)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: P(o-tol)3 (10 mol%) - Preferred over PPh3 for steric bulk.
-
Base: TEA (2.0 eq) or Ag2CO3 (1.1 eq). Silver salts can sequester iodide and prevent catalyst inhibition.
-
Solvent: DMF or DMAc (degassed).
-
Temp: 100°C - 120°C.
Troubleshooting Guide:
Q: My reaction turns black immediately and conversion stops at 30%.
-
Diagnosis: "Palladium Black" precipitation. The catalyst is aggregating and deactivating.
-
Fix:
-
Switch Ligand: Use P(o-tol)3 or a bidentate ligand like dppf . These stabilize the Pd species better at high temperatures.
-
Add Additive: Add Tetrabutylammonium bromide (TBAB , 1.0 eq). This stabilizes the nanoparticulate Pd species ("Jeffery conditions").
-
Q: I see the product, but also a large amount of de-iodinated starting material (1-methylindazole).
-
Diagnosis: Reductive dehalogenation.
-
Fix: This often happens if the reaction runs too long or the acrylonitrile polymerizes.
-
Add a radical inhibitor (Hydroquinone, 1-2 mg) to prevent acrylonitrile polymerization.
-
Increase acrylonitrile equivalents to 2.0.
-
Q: The product is a mixture of cis and trans isomers.
-
Impact: Usually irrelevant if you are reducing the double bond in the next step.
-
Note: The trans (E) isomer is thermodynamically favored.
Phase 3: Selective Reduction
Reaction: Unsaturated Nitrile
Protocol Options:
| Method | Reagents | Pros | Cons |
| A (Recommended) | NaBH4 (2 eq) / Pyridine (solvent) | Highly Selective. Reduces conjugated alkenes only; leaves -CN intact. | Pyridine is smelly/toxic; requires careful workup. |
| B (Green) | Mg turnings / Methanol | Cheap, selective for conjugated C=C. | Can be exothermic; requires activation of Mg. |
| C (Risky) | H2 / Pd-C | Fast. | High Risk: Often reduces -CN to -CH2NH2. Requires poisoning (e.g., quinoline). |
Step-by-Step (Method A - NaBH4/Pyridine):
-
Dissolve the unsaturated nitrile in Pyridine (10 vol).
-
Heat to 60°C.
-
Add NaBH4 (2.0 eq) portion-wise (Caution: gas evolution).
-
Monitor by TLC/LCMS (usually complete in 1-2 h).
-
Quench: Cool to 0°C, add dilute HCl carefully to pH 5 (removes pyridine as salt).
Frequently Asked Questions (FAQs)
Q: Can I start with 1H-indazole and react with acrylonitrile directly? A: No. If you react 1H-indazole with acrylonitrile (Michael Addition), the acrylonitrile will attach to the Nitrogen (N1), giving 3-(1H-indazol-1-yl)propanenitrile. To get the substituent at C3 , you must block the nitrogen (methylation) and activate C3 (iodination) first.
Q: Why use 3-Iodo instead of 3-Bromo or 3-Chloro indazole? A: The C-I bond is significantly weaker and more reactive in oxidative addition with Palladium. 3-Chloroindazoles are notoriously sluggish in Heck couplings and often require specialized, expensive ligands (e.g., Buchwald precatalysts) to react. 3-Iodo precursors allow the use of cheaper Pd(OAc)2.
Q: How do I remove the residual Palladium from the final product? A: Indazoles can coordinate Pd, making removal difficult.
-
Silica Thiol: Treat the organic phase with SiliaMetS® Thiol or charcoal.
-
Wash: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate.
References
-
Heck Reaction on Indazoles
-
Selective Reduction of Conjugated Nitriles
-
Indazole Functionalization Review
-
Synthesis of 3-Iodo-1-methyl-1H-indazole
Sources
- 1. (PDF) Synthesis of 3-(1-Methyl-1h-Imidaz [research.amanote.com]
- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 8. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting cyclization failures in indazole propanenitrile synthesis
Introduction: The Challenge of the Indazole Core
Welcome to the technical support center. As researchers and drug development professionals, you are aware that the indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The synthesis of 3-substituted indazoles, such as indazole propanenitrile, is a common objective, yet the critical intramolecular cyclization step is frequently a point of failure. Low yields, unexpected side products, or complete reaction stalls can impede research progress.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during the synthesis of indazole propanenitrile, particularly when using methods analogous to the Fischer indole synthesis (i.e., the acid-catalyzed cyclization of a substituted arylhydrazone). We will delve into the mechanistic reasons behind these failures and provide actionable, field-proven solutions.
Core Synthesis Pathway: An Overview
The most common strategy for this synthesis involves the reaction of an arylhydrazine with a carbonyl compound containing a nitrile group, followed by an acid-catalyzed intramolecular cyclization. This process is mechanistically similar to the well-known Fischer indole synthesis.[2] Understanding this pathway is the first step in effective troubleshooting.
Caption: General workflow for indazole propanenitrile synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction has stalled. TLC and NMR analysis show only the unreacted hydrazone starting material. What are the primary causes?
A1: This is a classic case of insufficient activation energy for the key[3][3]-sigmatropic rearrangement step. The primary culprits are almost always related to the acid catalyst or temperature.
-
Cause 1: Inappropriate Acid Catalyst: The acid serves to protonate the hydrazone, facilitating tautomerization to the reactive ene-hydrazine intermediate.[2] If the acid is too weak, this equilibrium is not sufficiently established. Conversely, some Lewis acids may chelate too strongly with the nitrile group, hindering the reaction.
-
Solution: Switch to a stronger Brønsted acid. Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this type of cyclization as it promotes the necessary dehydration and rearrangement steps.[4] If PPA leads to charring, a solution of sulfuric acid in a high-boiling solvent like ethanol or acetic acid can be effective.[5]
-
-
Cause 2: Insufficient Temperature: The[3][3]-sigmatropic rearrangement has a significant energy barrier. Room temperature reactions are rarely successful.
-
Solution: Gradually increase the reaction temperature. For PPA, temperatures between 80-120 °C are common. For other acids, refluxing in ethanol (~78 °C) or acetic acid (~118 °C) may be necessary. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Q2: The reaction is consuming starting material, but I'm getting a complex mixture of products or a significant, unidentified side product, not the desired indazole.
A2: This scenario points towards a competing reaction pathway outcompeting the desired cyclization. The most likely side reaction, especially with electron-rich aromatic rings, is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[6][7]
Caption: Competing pathways in acid-catalyzed indazole synthesis.
-
Cause: Destabilization of the N-N Bond: Electron-donating groups (EDGs) like methoxy (-OCH₃) or dimethylamino (-NMe₂) on the phenylhydrazine ring can over-stabilize the transition state for N-N bond cleavage, causing this pathway to become dominant.[6] This breaks the molecule apart rather than allowing it to rearrange.
-
Solution 1 (Use a Lewis Acid): Switch from a Brønsted acid (like H₂SO₄ or PPA) to a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[2] Lewis acids coordinate differently and can sometimes favor the[3][3]-sigmatropic rearrangement over the cleavage pathway.
-
Solution 2 (Modify the Precursor): If the substrate allows, consider using a precursor with a mild electron-withdrawing group (EWG) or a less powerful EDG to electronically "tune" the system away from N-N bond cleavage. Halogens like chlorine or bromine are often well-tolerated and can temper the reactivity.[8]
-
Q3: My cyclization yield is consistently low (<30%), though the desired product is forming cleanly. How can I optimize the reaction?
A3: Low yield with high purity suggests that the reaction conditions are suboptimal but not catastrophic. Fine-tuning key parameters is essential.
-
Solution 1: Adjust Reagent Concentration: Reactions that are too dilute may have slow kinetics, while overly concentrated reactions, especially in PPA, can lead to viscosity issues and localized overheating, causing decomposition. A good starting point is a concentration of 0.1-0.5 M.
-
Solution 2: Scrutinize Solvent Choice: The solvent plays a critical role. While PPA acts as its own solvent, other systems require careful selection.
-
Protic Solvents (Ethanol, Acetic Acid): Can participate in the reaction and are good for dissolving starting materials.
-
Aprotic Polar Solvents (DMF, DMSO): Can lead to higher reaction rates but may be difficult to remove and can decompose at high temperatures. DMSO has been shown to be effective in some indazole syntheses.[9]
-
-
Solution 3: Control Water Content: The initial hydrazone formation releases water. While the cyclization often involves a dehydration step, excess water at the start can interfere with the acid catalyst. Ensure your starting materials and solvents are reasonably dry, or consider performing the hydrazone formation and cyclization as a one-pot reaction where water is removed azeotropically before adding the cyclization catalyst.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Start with PPA; consider H₂SO₄/EtOH or ZnCl₂ for sensitive substrates. | PPA is a powerful dehydrating agent and catalyst. Lewis acids can alter the reaction pathway to avoid side reactions.[2][4] |
| Temperature | 80 - 140 °C; monitor closely by TLC. | The key rearrangement step is thermally demanding but decomposition can occur at excessive temperatures. |
| Concentration | 0.1 - 0.5 M | Balances reaction kinetics with heat transfer and potential for side reactions. |
| Solvent | PPA, Acetic Acid, or high-boiling alcohols (e.g., n-butanol). | The solvent must be stable at the required reaction temperature and effectively solvate the intermediates. |
Table 1: Key Parameter Optimization for Indazole Propanenitrile Cyclization.
Experimental Protocols
Protocol 1: Standard Cyclization using Polyphosphoric Acid (PPA)
This protocol is a robust starting point for many substituted hydrazone precursors.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the hydrazone precursor (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the hydrazone). The mixture should be a thick, stirrable slurry.
-
Heating: Heat the mixture with vigorous stirring in an oil bath to 100-120 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in ice-water, extracting with ethyl acetate, and analyzing by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Allow the reaction to cool to ~60 °C and then very carefully pour the mixture onto crushed ice with stirring. This is a highly exothermic process.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Cyclization using a Lewis Acid in Organic Solvent
This protocol is recommended when PPA causes decomposition or when N-N bond cleavage is a suspected side reaction.[2]
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the hydrazone precursor (1.0 eq) in an anhydrous high-boiling solvent (e.g., toluene or xylene).
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq) portion-wise with stirring.
-
Heating: Heat the mixture to reflux (110-140 °C, depending on the solvent) and maintain for 2-8 hours.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Workup: Cool the reaction mixture to room temperature. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Filtration (if needed): If a large amount of inorganic precipitate forms, filter the mixture through a pad of Celite®, washing the pad with the extraction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude residue by column chromatography.
References
- BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- Movassaghi, M., & Schmidt, M. A. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- Caron, S., et al. (1999). A Versatile and Efficient Synthesis of Substituted 1H-Indazoles. Synthesis, (4), 588-592. Referenced in Google Patents, US6998489B2.
- Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 88, 232.
- Sharma, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Chekshin, N., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Patil, S. S., et al. (2017). An efficient synthesis of 1- H indazoles. ResearchGate.
- ChemicalBook. (n.d.). 1H-INDAZOLE-3-CARBONITRILE synthesis.
- Chen, J., et al. (2022). Control experiment and plausible mechanism of the cyclization step by SOBr2/AcOH. Heterocycles.
- Reddit. (2021). Problems with Fischer indole synthesis.
- Li, P., et al. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation. Organic & Biomolecular Chemistry.
- Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. J. Chem. Soc., Perkin Trans. 1, 1045-1075.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Radosevich, A. T., & Nazaré, M. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry.
- Chekshin, N., et al. (2011). Why do some Fischer indolizations fail? PubMed - NIH.
- Singh, R. P., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
- El-Subbagh, H. I., et al. (2000). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate.
- Chen, J., et al. (2020). Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines. Organic & Biomolecular Chemistry.
- Griesbeck, A. G., & Maptue, N. E. (2025). Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie International Edition.
- Liu, R. Y., et al. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society.
- Kumar, S., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
- Reddy, G. S., et al. (2020). Synthesis of 3C-alkylated active methylene substituted 2H-indazole derivatives via sequential ring opening of donor–acceptor cyclopropanes and reductive cyclization reaction. New Journal of Chemistry.
- Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters.
- Wang, C., et al. (2021). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry.
- Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.
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- 4. researchgate.net [researchgate.net]
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- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing solvent selection for 3-(1-Methyl-1h-indazol-3-yl)propanenitrile extraction
Welcome to the technical support center for optimizing the extraction of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance. By leveraging fundamental principles of chemical interactions and predictive modeling, this document will equip you with the knowledge to design and execute efficient and robust extraction protocols.
Part 1: Understanding the Physicochemical Landscape
A successful extraction strategy is built upon a solid understanding of the target molecule's properties. As experimental data for 3-(1-Methyl-1h-indazol-3-yl)propanenitrile is not extensively available in public literature, we have employed validated computational models to predict its key physicochemical parameters. These predictions serve as a foundational guide for rational solvent selection.
Table 1: Predicted Physicochemical Properties of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile
| Property | Predicted Value | Significance for Extraction |
| Molecular Formula | C₁₁H₁₁N₃ | Provides the basic composition of the molecule. |
| Molecular Weight | 185.23 g/mol [1] | Influences diffusion rates and solubility. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (Predicted) | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. |
| pKa (Basic) | 3.0 - 4.0 (Predicted for the pyrazole ring nitrogen) | The indazole ring system has a basic nitrogen. At pH values below the pKa, the molecule will be protonated and more water-soluble. |
| pKa (Acidic) | Not significant | The molecule does not possess any readily ionizable acidic protons. |
| Water Solubility | Low to moderate (Predicted) | The molecule is expected to be sparingly soluble in water, a key requirement for liquid-liquid extraction. |
Disclaimer : The logP and pKa values are estimates derived from computational models and should be used as a guide for initial solvent screening. Experimental verification is recommended for process optimization.
Part 2: The Core Principles of Solvent Selection
The "like dissolves like" principle is the cornerstone of solvent selection. For 3-(1-Methyl-1h-indazol-3-yl)propanenitrile, with its moderately lipophilic nature (predicted logP of 1.5-2.5) and the presence of a polar nitrile group and an aromatic indazole ring, a solvent of intermediate polarity is likely to be most effective.
The Decision-Making Workflow for Solvent Selection
The following diagram illustrates a systematic approach to selecting an appropriate extraction solvent.
Caption: A logical workflow for selecting and optimizing an extraction solvent.
Part 3: Recommended Solvents for Initial Screening
Based on the predicted properties of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile, the following solvents are recommended for initial screening experiments.
Table 2: Candidate Solvents for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | Good for moderately polar compounds, relatively low toxicity. |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.33 | Can be very effective but is a suspected carcinogen and has environmental concerns. |
| Toluene | 2.4 | 110.6 | 0.867 | Suitable for less polar compounds, may help to exclude more polar impurities. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55.2 | 0.740 | Can be a good alternative to DCM, less prone to forming emulsions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 4.0 | 80.0 | 0.854 | A greener alternative to THF and DCM, with good solvating properties. |
Part 4: Experimental Protocol for Solvent Screening
This protocol provides a standardized method for evaluating the effectiveness of different solvents for the extraction of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile.
Objective: To determine the optimal solvent for maximizing the yield and purity of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile from an aqueous reaction mixture.
Materials:
-
Crude aqueous reaction mixture containing 3-(1-Methyl-1h-indazol-3-yl)propanenitrile
-
Candidate solvents (from Table 2)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
HPLC or GC for analysis
Procedure:
-
Preparation of the Aqueous Phase:
-
Take a known volume of the crude aqueous reaction mixture.
-
Adjust the pH to > 5.0 with a suitable base (e.g., sodium bicarbonate solution) to ensure the indazole nitrogen is in its free base form. This is crucial for efficient extraction into the organic phase.
-
-
Liquid-Liquid Extraction:
-
Transfer the pH-adjusted aqueous phase to a separatory funnel.
-
Add an equal volume of the first candidate solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with two more portions of the same solvent.
-
Combine all organic extracts.
-
-
Washing the Organic Phase:
-
Wash the combined organic extracts with an equal volume of saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic phase with an equal volume of brine to remove any residual water.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the crude extracted product.
-
-
Analysis:
-
Determine the mass of the crude product.
-
Analyze the purity of the product using a suitable chromatographic technique (HPLC or GC).
-
Calculate the extraction efficiency for each solvent tested.
-
-
Repeat:
-
Repeat steps 2-5 for each candidate solvent.
-
Part 5: Troubleshooting Guide
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect pH of the aqueous phase | Ensure the pH of the aqueous phase is at least 1-2 units above the predicted pKa of the indazole nitrogen (~3.0-4.0). A pH of 5.0 or higher is recommended. | Protonation of the basic indazole nitrogen will increase the water solubility of the compound, thus reducing its partitioning into the organic solvent. |
| Insufficient mixing | Increase the shaking time or use a vortex mixer for smaller-scale extractions. | Efficient mass transfer between the two phases requires adequate interfacial surface area, which is generated by vigorous mixing. |
| Insufficient solvent volume or number of extractions | Increase the solvent-to-aqueous phase ratio or perform more than three extractions. | The distribution of the solute between the two phases is governed by its partition coefficient. Multiple extractions are more efficient than a single extraction with the same total volume of solvent. |
| Poor solvent choice | Test a solvent with a different polarity. If using a non-polar solvent, try one with intermediate polarity, and vice-versa. | The solubility of the target compound is highest in a solvent with a similar polarity. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Impurities have similar polarity to the target compound | Perform a back-extraction. After the initial extraction, wash the organic phase with an acidic aqueous solution (e.g., dilute HCl). This will protonate the basic target compound, transferring it back to the aqueous phase while leaving non-basic impurities in the organic layer. The pH of the new aqueous phase can then be raised and the product re-extracted with fresh organic solvent. | This exploits the basicity of the target compound to selectively separate it from neutral or acidic impurities. |
| Polar impurities are carried over | Ensure a thorough brine wash is performed after any aqueous washes. | The brine wash helps to break up any emulsions and reduces the amount of dissolved water in the organic phase, which can hold polar impurities. |
Issue 3: Emulsion Formation at the Interface
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High concentration of surfactants or fine particulates | Add a small amount of brine and gently swirl the separatory funnel. Alternatively, filter the entire mixture through a pad of celite. | The high ionic strength of the brine helps to break the emulsion by increasing the polarity of the aqueous phase. Celite provides a large surface area to help coalesce the dispersed droplets. |
| Vigorous shaking | Use a gentle swirling or inverting motion for mixing instead of vigorous shaking. | This reduces the energy input that can lead to the formation of stable emulsions. |
Part 6: Frequently Asked Questions (FAQs)
Q1: Can I use a polar protic solvent like ethanol or methanol for the extraction? A1: It is generally not recommended to use polar protic solvents that are miscible with water for liquid-liquid extraction, as they will not form a separate phase. However, a mixture of a chlorinated solvent and methanol (e.g., 10% methanol in chloroform) can sometimes be used to increase the polarity of the organic phase for extracting more polar compounds.
Q2: My compound seems to be degrading during the workup. What could be the cause? A2: The nitrile functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, to form the corresponding carboxylic acid or amide.[2] The propanenitrile moiety itself is generally stable, but prolonged exposure to harsh pH conditions should be avoided.[3] If you suspect degradation, ensure that pH adjustments are made at low temperatures and that the extraction is performed promptly.
Q3: Is it necessary to perform a brine wash? A3: While not always strictly necessary, a brine wash is highly recommended. It helps to remove dissolved water from the organic phase, which can improve the efficiency of the final drying step and prevent the co-extraction of highly polar, water-soluble impurities.
Q4: How do I choose between sodium sulfate and magnesium sulfate for drying the organic extract? A4: Both are effective drying agents. Magnesium sulfate has a higher capacity for water and works faster, but it is slightly acidic and can potentially retain some basic compounds. Sodium sulfate is neutral and less expensive but has a lower capacity and works more slowly. For a basic compound like 3-(1-Methyl-1h-indazol-3-yl)propanenitrile, sodium sulfate is often a safer choice to avoid any potential product loss.
References
-
QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. PMC. Available at: [Link]
-
3-Aminopropionitrile. PubChem. Available at: [Link]
-
QSAR/QSPR/QSTR: METHODOLOGIES. CONICET. Available at: [Link]
-
QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. PubMed. Available at: [Link]
-
New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. MDPI. Available at: [Link]
-
The calculated logP values of the investigated compounds with respect to the computational model. ResearchGate. Available at: [Link]
-
3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. Mor. J. Chem. Available at: [Link]
-
Propionitrile in Pharmaceutical Manufacturing. Rock Chemicals, Inc. Available at: [Link]
-
Propionitrile. Wikipedia. Available at: [Link]
-
Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium. Available at: [Link]
-
ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Res. J. Pharm. Allied Sci. Available at: [Link]
-
Nitrile. Wikipedia. Available at: [Link]
-
QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. MDPI. Available at: [Link]
-
How to Predict the pKa of Any Compound in Any Solvent. acris. Available at: [Link]
-
pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Available at: [Link]
-
A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. University of Maryland, Baltimore. Available at: [Link]
-
pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). UT. Available at: [Link]
-
3-(1H-Imidazol-1-yl)propanenitrile. PMC. Available at: [Link]
-
Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. PubMed. Available at: [Link]
-
Understanding predictions of drug profiles using explainable machine learning models. UPCommons. Available at: [Link]
-
Methyl 1H-indazole-3-carb.... ChemBK. Available at: [Link]
-
Theoretical study of alkyl nitroindazole and aryl acetonitrile derivatives to predict the reactivity and selectivity of. Mor. J. Chem. Available at: [Link]
-
In silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking studies of a few Antiviral Agents. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. Available at: [Link]
Sources
Resolving solubility issues with 3-(1-Methyl-1h-indazol-3-yl)propanenitrile in aqueous media
Technical Support Guide: Solubilization of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile
Executive Summary & Molecule Analysis
Role: Senior Application Scientist Subject: 3-(1-Methyl-1h-indazol-3-yl)propanenitrile (Structure Analysis & Solubility Profile)
Welcome to the Technical Support Center. You are likely facing precipitation issues upon introducing this compound into aqueous buffers (PBS, media). This is a predictable physicochemical bottleneck inherent to the 1-methylindazole scaffold.
The Root Cause: The molecule consists of a lipophilic 1-methylindazole core fused to a propanenitrile side chain .
-
Lipophilicity: The fused benzene/pyrazole ring system drives the LogP > 2.0, creating a high energy penalty for water solvation.
-
Lack of Ionization: Unlike 1H-indazoles (which have an acidic N-H, pKa ~14), the 1-methyl substitution removes the acidic proton. Furthermore, the N2 nitrogen is a very weak base (pKa < 2.0).
-
Implication:pH adjustment (within physiological pH 2–10) will NOT improve solubility. The molecule remains neutral and hydrophobic across this entire range.
-
This guide provides a self-validating workflow to bypass these limitations using cosolvents, surfactants, and complexation agents.
Troubleshooting Workflow: The "Solubility Ladder"
Do not jump straight to complex formulations. Follow this logic gate to determine the simplest effective method for your assay.
Phase 1: The Master Stock (Organic Phase)
Requirement: You must create a stable, high-concentration repository.
-
Solvent: 100% DMSO (Anhydrous).
-
Target Concentration: 10 mM – 50 mM.
-
Protocol:
-
Weigh powder into a glass vial (avoid polystyrene).
-
Add DMSO.[1]
-
Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Validation: Inspect against a dark background. Solution must be optically clear.
-
Phase 2: The Aqueous Transition (The Danger Zone)
Problem: Direct injection of high-molarity DMSO stock into water causes "crashing out" (rapid precipitation) due to the solvent-antisolvent effect.
Method A: The "Slow-Spike" (For < 10 µM targets) Best for: High-throughput screening, cellular assays.
-
Pre-warm the culture media/buffer to 37°C.
-
While vortexing the buffer rapidly, inject the DMSO stock sub-surface (tip submerged).
-
Limit: Keep final DMSO concentration < 0.5% (v/v).
Method B: The "Intermediate Dilution" (For 10 µM – 100 µM) Best for: Animal dosing, high-concentration kinetics. Logic: Use a "bridge" solvent system to reduce the polarity gap before hitting the water.[1]
-
Step 1: Dilute Master Stock (DMSO) 1:10 into PEG-400 or Ethanol .
-
Step 2: Add surfactant (Tween 80) to this intermediate mix (Target: 1-5% of final volume).
-
Step 3: Slowly add the aqueous buffer to this mix with constant stirring.
Advanced Solubilization Protocols
If Method B fails (visible turbidity), you must use Cyclodextrin Complexation . This is the industry standard for neutral lipophiles like indazoles.
Protocol: HP-β-CD Encapsulation
Mechanism:[2] Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal cone, encapsulating the hydrophobic indazole core while presenting hydrophilic groups to the water.
Materials:
-
HP-β-CD (e.g., Kleptose® or Trappsol®).
-
Milli-Q Water.
-
0.45 µm PVDF Syringe Filter.
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water. Stir until clear.
-
Compound Addition: Add your solid 3-(1-Methyl-1h-indazol-3-yl)propanenitrile directly to this vehicle (NOT to pure water).
-
Alternative: Add your DMSO stock to the vehicle (Keep DMSO < 5%).
-
-
Equilibration: Shake/Vortex at Room Temp for 2–4 hours. The cyclodextrin needs time to sequester the drug.
-
Filtration: Pass through a 0.45 µm filter to remove un-encapsulated solids.
-
Validation: Analyze filtrate by HPLC-UV to confirm actual concentration (Do not assume 100% recovery).
Decision Logic & Visualization
The following diagram illustrates the decision process based on your required concentration and assay type.
Caption: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements.
Frequently Asked Questions (Technical)
Q1: Can I use HCl to acidify the buffer and dissolve the compound? A: No. This is a common misconception. The N1-methyl group prevents the formation of the indazolium cation at physiological pH ranges. The pKa of the N2 nitrogen is extremely low (< 2.0). To ionize it, you would need a pH near 1.0, which is incompatible with biological assays and risks hydrolyzing the nitrile group to a carboxylic acid [1].
Q2: My solution is clear, but I see loss of potency. Why? A: You are likely experiencing "micro-precipitation." The compound forms invisible nano-aggregates that do not scatter light visibly but are not truly dissolved.
-
Fix: Centrifuge your working solution at 10,000 x g for 10 minutes. If a pellet forms, you have aggregation. Switch to the HP-β-CD protocol.
Q3: Is the nitrile group stable in DMSO? A: Yes, the nitrile is stable in anhydrous DMSO at room temperature. However, avoid storing DMSO stocks that contain water or strong acids/bases, as nitriles can hydrolyze to amides (primary) and then carboxylic acids over time [2].
Summary Data Tables
Table 1: Solvent Compatibility Matrix
| Solvent System | Max Solubility (Est.) | Biological Safety | Recommended Use |
| 100% DMSO | > 50 mM | Toxic (Dilute < 1%) | Stock Solution Storage |
| PBS (pH 7.4) | < 10 µM | Safe | Final Assay Buffer |
| PBS + 5% Tween 80 | ~ 50-100 µM | Moderate (Cell lysis risk) | Acute Animal Dosing |
| 20% HP-β-CD | > 500 µM | High (Renal clearance) | High Dose / IV / IP |
| Ethanol | > 20 mM | Toxic (Dilute < 5%) | Intermediate Diluent |
References
-
Meanwell, N. A. (2011). Nitrile in Drug Discovery. In Bioisosteres in Medicinal Chemistry (Vol. 54, pp. 1-28). Wiley-VCH.
-
Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley. (Section on Nitrile Hydrolysis).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
Sources
Minimizing side reactions during alkylation of indazole-3-acetonitrile
A Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the technical support center for the alkylation of indazole-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. As Senior Application Scientists with extensive field experience, we have compiled this resource to address the common challenges and subtle nuances of this reaction, moving beyond simple protocols to explain the "why" behind the experimental choices. Our goal is to empower you to troubleshoot effectively and achieve high yields of your desired N-alkylated indazole-3-acetonitrile product.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity for the desired N1 isomer?
This is the most common challenge in the alkylation of indazoles. The indazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position. The ratio of these isomers is highly dependent on the reaction conditions. For indazole-3-acetonitrile, achieving high N1 selectivity can be particularly challenging, with some studies reporting only modest N1 regioselectivity.
Underlying Principles:
The regioselectivity of indazole alkylation is a classic example of thermodynamic versus kinetic control. The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer[1][2]. Therefore, conditions that favor thermodynamic equilibrium tend to yield the N1-alkylated product.
Several factors influence this equilibrium:
-
Base and Solvent System: The choice of base and solvent is paramount in controlling the position of alkylation. A strong, non-nucleophilic base in a non-polar, aprotic solvent generally favors N1-alkylation. This is often attributed to the formation of a "tight ion pair" between the indazolide anion and the metal cation of the base. This complex can sterically hinder the N2 position, directing the alkylating agent to the more accessible N1 position[1][3].
-
Substituent Effects: The nature of the substituent at the C3 position plays a crucial role. Electron-withdrawing groups or groups capable of chelation can significantly influence the N1/N2 ratio. While the acetonitrile group is electron-withdrawing, it does not offer the same chelation potential as a carboxylate or amide group, which may contribute to the observed modest selectivity.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation for N1-Selectivity | Rationale |
| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base that promotes the formation of the indazolide anion. |
| Solvent | Tetrahydrofuran (THF) | A non-polar, aprotic solvent that favors the formation of tight ion pairs, sterically hindering the N2 position. In contrast, polar aprotic solvents like DMF or DMSO can lead to solvent-separated ion pairs, reducing N1 selectivity[1][4]. |
| Temperature | Lower temperatures (0 °C to room temperature) | May favor the kinetic product, but in the case of NaH/THF, it helps to control the reaction and can still favor the thermodynamically preferred N1 isomer under these conditions. |
| Counter-ion | Na+ | The small size of the sodium cation is believed to be effective in coordinating with the indazole nitrogen atoms to direct N1 alkylation[4]. |
Q2: I am observing a significant amount of a byproduct that appears to be alkylated on the methylene bridge of the acetonitrile group. What is happening and how can I prevent it?
This side reaction is C-alkylation, and it is a critical issue to consider when working with indazole-3-acetonitrile, especially when using strong bases.
Underlying Principles:
The protons on the carbon atom adjacent to a nitrile group (α-protons) are acidic and can be removed by a sufficiently strong base to form a carbanion. The pKa of the N-H proton of indazole is approximately 13.86[5][6], while the pKa of the α-protons of a typical alkyl nitrile is in the range of 25-30 in DMSO[7]. However, the electron-withdrawing nature of the indazole ring system likely increases the acidity of the α-protons of the acetonitrile group, making them more susceptible to deprotonation than in a simple alkyl nitrile.
Once formed, this carbanion is a potent nucleophile and can compete with the indazolide anion in reacting with the alkylating agent, leading to the observed C-alkylation.
Troubleshooting and Optimization Strategies:
-
Choice of Base: The strength of the base is a critical factor. While a strong base like NaH is necessary to deprotonate the indazole N-H, an excessively strong base or a large excess of the base can increase the likelihood of deprotonating the α-carbon.
-
Order of Addition: Adding the alkylating agent before the complete deprotonation of the indazole, or adding the base slowly to a mixture of the indazole and the alkylating agent, can sometimes minimize C-alkylation. However, this can be a difficult balance to strike. A more reliable approach is a two-step deprotonation-alkylation sequence at controlled temperatures.
-
Temperature Control: Deprotonation reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C or below) during the addition of the base can help to control the reaction and may favor N-deprotonation over C-deprotonation.
Q3: My reaction is messy, and I am seeing the formation of higher molecular weight byproducts, especially when using a strong base. What could be the cause?
The formation of complex mixtures and oligomeric byproducts can be attributed to the Thorpe-Ziegler reaction, a self-condensation of nitriles that is catalyzed by base[8][9].
Underlying Principles:
The Thorpe-Ziegler reaction involves the deprotonation of the α-carbon of a nitrile to form a carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbon of the nitrile group of another molecule. This leads to the formation of an enamine, which can then undergo further reactions, leading to dimers, trimers, and polymers[10][11][12].
For indazole-3-acetonitrile, this side reaction can be particularly problematic if a significant concentration of the C-anion is allowed to build up in the reaction mixture.
Troubleshooting and Optimization Strategies:
-
Controlled Addition of Base: A slow, portion-wise or dropwise addition of the base to the solution of indazole-3-acetonitrile at a low temperature is crucial. This helps to keep the instantaneous concentration of the deprotonated species low, minimizing the chance of self-condensation.
-
Immediate Addition of Alkylating Agent: Once the indazole is deprotonated, the alkylating agent should be added promptly. This ensures that the indazolide anion is consumed in the desired alkylation reaction before it can catalyze or participate in side reactions.
-
Use of a Slight Excess of the Alkylating Agent: Using a small excess (e.g., 1.1 equivalents) of the alkylating agent can help to ensure that the indazolide anion is efficiently trapped, further reducing the likelihood of side reactions.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key transformations discussed.
Caption: Competing reaction pathways in the alkylation of indazole-3-acetonitrile.
Recommended Experimental Protocol for Selective N1-Alkylation
This protocol is designed to maximize the yield of the N1-alkylated product while minimizing the formation of N2- and C-alkylated byproducts.
Materials:
-
Indazole-3-acetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indazole-3-acetonitrile (1.0 equivalent).
-
Dissolution: Add anhydrous THF to dissolve the starting material (concentration of approximately 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 equivalents) portion-wise over 10-15 minutes.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole-3-acetonitrile.
Caption: Step-by-step workflow for the selective N1-alkylation of indazole-3-acetonitrile.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Göker, H., & Doğan, İ. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108.
- Valdebenito, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182.
- Kütt, A., et al. (2021). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 86(20), 14194–14202.
- Boyer, G., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10606-10611.
- Wikipedia. (2024). Indazole.
- Organic Syntheses. (n.d.). Indazole.
- ResearchGate. (n.d.). (A)
- ResearchGate. (n.d.).
- BenchChem. (2025). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers. BenchChem.
- Dong, L., et al. (n.d.).
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
- ResearchGate. (n.d.). C‐alkylation versus N‐alkylation.
- Wikipedia. (2023). Thorpe reaction.
- Thorpe reaction. (2020, September 24). In Wikipedia.
- Computational Revision of the Mechanism of the Thorpe Reaction. (2022). MDPI.
- ResearchGate. (2025).
- Reich, H. J. (2018). Bordwell pKa Table. University of Wisconsin-Madison.
- ResearchG
- Thorpe reaction. (2020, September 24). In Wikipedia.
- Organic Chemistry D
- ResearchG
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
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- 12. mdpi.com [mdpi.com]
Thermal stability and degradation products of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile
Technical Support Center: 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
Introduction
Welcome to the technical support guide for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this compound. Understanding the thermal stability and potential degradation pathways of an active pharmaceutical ingredient (API) or intermediate is critical for ensuring product quality, safety, and efficacy.[1][2] This guide provides answers to frequently asked questions, troubleshooting workflows for common experimental challenges, and detailed protocols to help you characterize the thermal behavior of this molecule. While specific degradation data for this exact molecule is not extensively published, this guide synthesizes established principles of indazole and nitrile chemistry to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical moieties in 3-(1-methyl-1H-indazol-3-yl)propanenitrile that I should be concerned about regarding thermal stability?
This molecule contains two key functional groups of interest: the N-methylated indazole ring and the aliphatic nitrile group.
-
Indazole Ring: The indazole ring system is a ten-π electron aromatic heterocycle.[3] Generally, nitrogen-containing heterocycles exhibit high thermal stability.[4] The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-form.[5][6] However, the stability can be influenced by substituents. Ring-opening or fragmentation reactions can occur at very high temperatures, but this is less common under typical pharmaceutical processing conditions.
-
Propanenitrile Side Chain: The nitrile group (-C≡N) is the more likely site of degradation under certain stress conditions, particularly in the presence of moisture, acids, or bases, which can be exacerbated by heat.[7][8][9][10][11] While metabolically the nitrile group is often stable, forced degradation conditions can induce reactions.[12][13]
Q2: What are the most probable degradation pathways and products under thermal stress?
Based on the structure, the most anticipated degradation pathway involves the nitrile group, especially if water is present.
-
Hydrolysis: The most common degradation reaction for nitriles is hydrolysis. This can proceed in two stages, especially under acidic or basic conditions, which may be present as impurities or in a formulated solution.[7][8][9]
-
Other Possibilities: While less common for this specific structure, other potential high-stress degradation pathways could involve reactions of the indazole ring or oxidative processes, though release of cyanide is not expected from this type of stable alkylnitrile structure.[12][13]
The diagram below illustrates the most likely hydrolytic degradation pathway.
Caption: Troubleshooting workflow for unexpected TGA weight loss.
Problem: My HPLC analysis shows new peaks appearing after I heat my compound in solution. How do I confirm if they are the expected amide and carboxylic acid degradants?
Identification Strategy:
-
LC-MS Analysis: The most powerful first step is to analyze your degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determine the molecular weight of the new peaks.
-
The expected amide degradant (3-(1-methyl-1H-indazol-3-yl)propanamide) will have a molecular weight 18 Da higher than the parent compound due to the addition of H₂O.
-
The expected carboxylic acid degradant (3-(1-methyl-1H-indazol-3-yl)propanoic acid) will have a molecular weight 19 Da higher than the parent due to the addition of H₂O and the exchange of -N for -OH.
-
-
Synthesize Authentic Standards: To be certain, synthesize small amounts of the suspected amide and carboxylic acid derivatives. These can be used as reference standards to compare retention times and co-elute with the peaks in your degraded sample, providing unambiguous identification.
-
Varying pH: Observe the rate of formation of the degradants under acidic and basic conditions. Nitrile hydrolysis is typically catalyzed by both acid and base. [7][8]Seeing an accelerated formation of these specific peaks under these conditions provides strong evidence for their identity.
| Potential Degradant | Molecular Formula Change | Mass Change (vs. Parent) | Recommended Identification Technique |
| 3-(1-Methyl-1H-indazol-3-yl)propanamide | + H₂O | +18.01 Da | LC-MS, Co-elution with standard |
| 3-(1-Methyl-1H-indazol-3-yl)propanoic acid | + H₂O, - NH | +19.00 Da | LC-MS, Co-elution with standard |
Experimental Protocols
Protocol 1: Preliminary Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and identify the presence of volatile residues.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(1-methyl-1H-indazol-3-yl)propanenitrile into a clean, tared TGA pan (aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. This prevents oxidative degradation and allows for the study of intrinsic thermal stability.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A standard heating rate allows for comparison across different experiments.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Identify the temperature at which the first significant weight loss begins (Tonset). This is often calculated from the derivative of the TGA curve (DTG).
-
Quantify any weight loss steps that occur at low temperatures (e.g., below 120°C) and correlate them with potential solvent or water loss.
-
References
-
Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved from [Link]
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2020). International Journal for Scientific and Development Research. Available at: [Link]
-
Hydrolysis of Nitriles. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved from [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]
-
Thies, S., et al. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology. Available at: [Link]
-
1H- and 2H-indazoles by thermal and photolytic decomposition. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Troubleshooting TGA-DSC Sample Pan Issues. (2025, October 15). Red Thermo. Retrieved from [Link]
-
Kaur, H., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025, October 1). MDPI. Retrieved from [Link]
-
Solvent analysis by TGA. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Szafraniec-Szczęsny, J., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology. Available at: [Link]
-
Solving Common Problems in Thermal Analysis with DSC Pans for Liquid Samples. (2025, September 29). Red Thermo. Retrieved from [Link]
-
Insuasty, A., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]
-
Regioselective alkylation of a versatile indazole. (2024, August 9). Beilstein Journals. Retrieved from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde. (n.d.). PMC. Retrieved from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. (2025, October 12). ResearchGate. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]
-
TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. Retrieved from [Link]
-
On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. (2013, February 7). ACS Publications. Retrieved from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Asian Journal of Research in Chemistry. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. (2024, April 27). MDPI. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved from [Link]
-
Enthalpy of formation for indazoles. (2019). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Enthalpy-of-formation-for-indazoles-(indazole%2C-acid%2C-Orozco-Guare%C3%B1o-Campos/c13328e94a87c10b25e2277d13b413203f736021]([Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Asian Journal of Research in Chemistry. Available at: [Link]
-
Thermal analysis of the extremely Nitrogen-Rich Solids BTT and DAAT. (2025, August 5). ResearchGate. Retrieved from [Link]
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Removing unreacted starting materials from 3-(1-Methyl-1h-indazol-3-yl)propanenitrile
Welcome to the technical support center for the synthesis and purification of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from the final product. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the highest purity of your target compound.
Introduction: The Purification Challenge
The synthesis of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile, commonly achieved via a Michael addition of 1-methyl-1H-indazole to acrylonitrile, presents a distinct purification challenge. The final crude product is often a mixture containing the desired nitrile, unreacted 1-methyl-1H-indazole, and excess acrylonitrile. The structural similarities between the desired product and the indazole starting material, coupled with the reactive nature of acrylonitrile, necessitate a multi-step and carefully considered purification strategy. This guide provides troubleshooting advice and detailed protocols to address these specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My initial work-up left a volatile, pungent-smelling liquid in my crude product. How do I remove it safely?
Answer: This is almost certainly unreacted acrylonitrile. Due to its low boiling point (77 °C) and toxicity, it should be removed promptly and carefully in a well-ventilated fume hood.[1][2]
Causality & Strategy: Acrylonitrile's high volatility compared to the high-boiling product and indazole starting material makes it easily separable by evaporation. However, acrylonitrile can polymerize violently, especially in the presence of strong bases or acids and upon heating.[3] Therefore, the removal should be performed under reduced pressure and at a low temperature.
Recommended Protocol:
-
Ensure your reaction is quenched and neutralized to a pH of ~7.
-
Transfer the crude mixture to a round-bottom flask.
-
Connect the flask to a rotary evaporator.
-
Use a water bath set to a maximum of 30-40 °C.
-
Gradually apply vacuum to remove the acrylonitrile and any low-boiling reaction solvent.
-
Continue until solvent evaporation ceases. The remaining residue will be a mixture of your product and unreacted 1-methyl-1H-indazole.
Troubleshooting Point: If you observe the formation of a white, gummy solid, this is likely polyacrylonitrile. This polymer is insoluble in most common organic solvents and should be removed by filtration before proceeding with further purification steps.
Q2: I'm struggling to separate the product from the unreacted 1-methyl-1H-indazole using column chromatography. The spots are overlapping on my TLC plate. What should I do?
Answer: This is a common issue because both your product and the 1-methyl-1H-indazole starting material are nitrogen-containing heterocyclic compounds with similar polarities. Standard silica gel chromatography can be challenging due to streaking and poor separation.[4]
Causality & Strategy: The basic nitrogen atoms in both molecules can interact strongly and non-specifically with the acidic silanol groups on the surface of silica gel, leading to broad, streaky peaks and poor resolution.[4] To overcome this, you can either modify the mobile phase to suppress these interactions or switch to a different stationary phase.
Optimization Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate). Start with 0.1-1% triethylamine or a few drops of aqueous ammonia in your polar co-solvent (e.g., methanol if used).[4] This neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation. Always re-optimize the solvent ratio on a TLC plate after adding the modifier.
-
Switch the Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.[4]
-
Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. Since your product has an additional propylnitrile chain, it is more non-polar than the 1-methyl-1H-indazole starting material and should elute later from a C18 column using a polar mobile phase like water/acetonitrile or water/methanol.[4][5]
-
Q3: Is there a more efficient, scalable alternative to column chromatography for removing the bulk of the 1-methyl-1H-indazole?
Answer: Yes, absolutely. An acid-base liquid-liquid extraction is a highly effective and scalable method that exploits the difference in basicity between the starting material and the product.[6][7]
Causality & Strategy: 1-Methyl-1H-indazole contains a basic nitrogen atom within its ring system. This nitrogen can be readily protonated by a dilute aqueous acid (like 1M HCl) to form a water-soluble ammonium salt. The nitrile group in your product, 3-(1-Methyl-1h-indazol-3-yl)propanenitrile, is not sufficiently basic to be protonated under these conditions and will remain in the organic phase.[8] This allows for a clean separation.
The workflow for this process is detailed below.
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow.
Q4: After extraction, my product is still an oil with a slight color. How can I achieve analytical purity?
Answer: For final "polishing," the best method depends on whether your product is a solid or a high-boiling liquid at room temperature. Similar compounds are often low-melting solids or viscous oils.[9]
Strategies for Final Purification:
-
For Solids (Crystallization): If your product solidifies upon standing or cooling, recrystallization is an excellent choice. The goal is to find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while any remaining impurities stay dissolved.
-
Solvent Screening: Test solvents like isopropanol, ethyl acetate/hexane mixtures, or toluene.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[4] Collect the crystals by filtration.
-
-
For Liquids (Vacuum Distillation): If your product is a liquid and has a sufficiently high boiling point, short-path vacuum distillation can remove non-volatile impurities (like baseline material from chromatography) and potentially separate it from any very closely related side-products. This should only be attempted after confirming the thermal stability of your compound.[10]
Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol assumes you have already removed the volatile acrylonitrile.
-
Dissolution: Dissolve the crude oil (~5.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100 mL).
-
Transfer: Pour the solution into a 250 mL separatory funnel.
-
Acid Wash: Add 50 mL of 1M hydrochloric acid (HCl) to the funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (typically the aqueous layer, but always check) will be at the bottom.[11]
-
Collection: Drain the bottom aqueous layer into a flask. This layer contains your 1-methyl-1H-indazole impurity.
-
Repeat: Repeat the acid wash (steps 3-5) two more times with fresh 50 mL portions of 1M HCl to ensure complete removal of the basic impurity.
-
Neutral Wash: Wash the remaining organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by 50 mL of saturated sodium chloride (brine) solution to remove the bulk of dissolved water.
-
Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl until the drying agent no longer clumps together. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with Basic Modifier
This protocol is for situations where extraction is incomplete or not feasible.
-
TLC Analysis: Develop an optimal solvent system using TLC. Start with a 4:1 Hexane:EtOAc mixture. Add one drop of triethylamine (TEA) to the TLC jar. Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25-0.35 and is well-separated from the starting material spot.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent (containing TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the elution process using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Summary Table
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Properties |
| Acrylonitrile | CH₂=CHCN | 53.06 | 77[2] | Volatile, slightly water-soluble, polymerizes easily, pungent odor.[1][12] |
| 1-Methyl-1H-indazole | C₈H₈N₂ | 132.16[13] | > 200 (est.) | Basic heterocyclic amine, likely a high-boiling liquid or solid. |
| 3-(1-Methyl-1h-indazol-3-yl)propanenitrile | C₁₁H₁₁N₃ | 185.23 | High (est. >300) | Product; neutral nitrile, expected to be a high-boiling liquid or solid. |
Overall Purification Strategy
The following diagram outlines the decision-making process for purifying your crude product.
Sources
- 1. Acrylonitrile Structure, Properties & Uses | Study.com [study.com]
- 2. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. Acrylonitrile (EHC 28, 1983) [inchem.org]
- 13. 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
Welcome to the Process Engineering Desk. Subject: Scale-Up Synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile Ticket ID: IND-CN-PRO-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Scaling up the synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile presents three distinct chemoselectivity challenges that do not appear on the gram scale. In a manufacturing context, the thermodynamic vs. kinetic control of the indazole nitrogen, the efficiency of the Heck coupling, and the chemoselectivity of the final hydrogenation are the primary failure points.
This guide moves beyond standard literature preparations, focusing on the Heck-Hydrogenation Pathway , which is currently the most robust method for multi-kilogram campaigns compared to the classical Knoevenagel routes.
Workflow Visualization
The following diagram outlines the critical path and decision gates for the manufacturing process.
Figure 1: Critical Path Workflow for the synthesis of the target nitrile. Note the critical QC gate at Step 1 regarding regioselectivity.
Module 1: Regioselective N-Methylation
The Challenge: Indazole is an ambident nucleophile. Under basic conditions (kinetic control), alkylation often occurs at the N2 position. However, the target molecule requires the methyl group at N1 .
Troubleshooting Guide: High N2-Isomer Formation
| Symptom | Probable Cause | Corrective Action |
| >10% N2-Isomer | Kinetic Control Dominance | Switch to Thermodynamic Conditions: Perform the reaction at higher temperatures (refluxing toluene or xylene). N2-methylindazole can rearrange to the thermodynamically stable N1-isomer under thermal stress. |
| Incomplete Conversion | Base Basicity Too Low | Base Optimization: Switch from |
| "Sticky" Slurry | Solvent Choice | Solvent Swap: Avoid THF if stirring becomes difficult. Ethyl Acetate (EtOAc) or Toluene are superior for scale-up handling and often improve N1 selectivity. |
Expert Insight:
For manufacturing, avoid highly toxic methyl iodide (MeI) if possible. Dimethyl Carbonate (DMC) is a greener alternative that, when used with a catalyst like DABCO or TBAI at high temperatures (
Module 2: The Heck Coupling (C-C Bond Formation)
The Reaction: Coupling 3-iodo-1-methyl-1H-indazole with acrylonitrile.
The Challenge: Palladium black precipitation and
Protocol Parameters (Self-Validating System)
-
Catalyst:
(1-3 mol%) with (Ligand). -
Base: Triethylamine (
) or DIPEA. -
Solvent: DMF or DMAc (High boiling point required).
-
Temperature:
.
Troubleshooting Logic: Low Yield in Heck Step
Figure 2: Decision tree for troubleshooting the Heck coupling efficiency.
Critical Safety Note: Acrylonitrile is volatile and toxic. On scale-up, ensure the reactor is equipped with a scrubber containing sodium hypochlorite (bleach) to neutralize any escaping vapors.
Module 3: Selective Hydrogenation (The "Kill Step")
The Challenge: Reducing the alkene (C=C) without reducing the nitrile (C
The Solution: Poisoned Catalysis
Standard Pd/C is too active and will often yield the over-reduced amine impurity (3-(1-methyl-1H-indazol-3-yl)propan-1-amine).
Recommended Protocol:
-
Catalyst: 5% Pd/C (sulfided) OR 5% Pd/
. -
Solvent: Ethyl Acetate or Toluene (Avoid acidic alcohols which promote nitrile reduction).
-
Pressure: Low pressure (1-3 bar). High pressure favors amine formation.
-
Additives: If using standard Pd/C, add Quinoline (0.5 eq relative to catalyst) to poison the active sites responsible for nitrile reduction.
FAQ: Hydrogenation Issues
Q: I am seeing a +4 mass unit impurity. What is it? A: This is the fully saturated amine (M+4H). You have over-reduced the nitrile.
-
Fix: Stop the reaction immediately. For the next batch, lower the
pressure and switch to a sulfided catalyst.
Q: The reaction is sluggish. Can I heat it?
A: Proceed with extreme caution. Heating
Q: Can I use Raney Nickel? A: No. Raney Nickel is specifically designed to reduce nitriles to amines. It is the exact opposite of what you need for this specific target.
References & Grounding[1]
-
Regioselective Methylation:
-
Source: "Development of a selective and scalable N1-indazole alkylation." RSC Advances, 2024. This paper details the thermodynamic control required to favor N1 over N2.
-
-
Heck Coupling on Indazoles:
-
Source: "Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate." Tetrahedron Letters, 2000.[1] Establishes the viability of Pd-catalyzed coupling at the C3 position of indazoles.
-
-
Selective Hydrogenation:
-
Source: "Chemoselective hydrogenation of unsaturated nitriles to unsaturated primary amines." ResearchGate / Journal of Catalysis. While this paper discusses making amines, it highlights the specific catalysts (like Cu/SiO2 or poisoned Pd) required to control selectivity.
-
-
General Indazole Synthesis:
-
Source: "Indazole – an emerging privileged scaffold." RSC Advances, 2024. Provides a broad overview of indazole reactivity and functionalization strategies.
-
Sources
Validation & Comparative
1H NMR spectrum analysis of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile . It is designed for researchers requiring rigorous structural verification of indazole-based scaffolds, particularly in the context of distinguishing the desired N1-methyl isomer from the thermodynamically less stable but common N2-methyl impurity.
Part 1: Executive Summary & Chemical Identity
3-(1-Methyl-1H-indazol-3-yl)propanenitrile is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic bioactive agents. The structural integrity of this scaffold relies heavily on the regioselectivity of the methylation step.
-
Primary Challenge: Alkylation of 3-substituted indazoles often yields a mixture of 1-methyl (benzenoid) and 2-methyl (quinonoid) isomers.
-
Analytical Solution: 1H NMR is the definitive tool for distinguishing these isomers based on the electronic environment of the N-methyl group and the coupling patterns of the aromatic ring.
| Property | Details |
| IUPAC Name | 3-(1-Methyl-1H-indazol-3-yl)propanenitrile |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 197.24 g/mol |
| Core Scaffold | Indazole (Benzopyrazole) |
| Key Functional Groups | Nitrile (-CN), N-Methyl (-NCH₃), Indazole Ring |
Part 2: Experimental Protocol (Self-Validating Methodology)
To ensure reproducible data and unambiguous assignment, the following protocol synthesizes field-proven best practices.
Solvent Selection: DMSO-d₆ vs. CDCl₃
-
Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆) .[1]
-
Causality: Indazole derivatives often exhibit higher solubility in DMSO. More importantly, DMSO minimizes solute aggregation (stacking effects) that can broaden aromatic signals in CDCl₃.
-
Reference: Residual solvent peak at 2.50 ppm (quintet) serves as a secondary internal standard.
-
-
Alternative: CDCl₃ (Chloroform-d) .[1]
-
Use Case: If the sample is strictly non-polar or if downstream processing requires rapid solvent evaporation. Residual peak at 7.26 ppm .[2]
-
Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Volume: Dissolve in 0.6 mL of high-quality deuterated solvent (≥99.8% D).
-
Reference: Add 0.03% TMS (Tetramethylsilane) as the primary internal standard (0.00 ppm).
-
Validation: Ensure the TMS signal is a sharp singlet; broadening indicates magnetic field inhomogeneity or particulate matter (filter if necessary).
-
Acquisition Parameters (400 MHz or higher)
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): ≥ 1.0 second (allows full relaxation of the isolated N-methyl protons).
-
Scans (NS): 16–32 (sufficient for >10 mg samples).
-
Temperature: 298 K (25°C).
Part 3: Spectral Analysis & Assignment
The spectrum of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile is characterized by three distinct regions: the aliphatic side chain, the N-methyl singlet, and the aromatic indazole protons.
The Aliphatic Region (Side Chain)
The propanenitrile chain Ind-CH₂-CH₂-CN appears as two distinct triplets (or multiplets depending on resolution).
-
δ ~ 3.10 – 3.20 ppm (t, 2H, J ≈ 7.5 Hz): The methylene group attached to the aromatic ring (C3 position). It is deshielded by the aromatic ring current.
-
δ ~ 2.80 – 2.95 ppm (t, 2H, J ≈ 7.5 Hz): The methylene group adjacent to the nitrile. It is less deshielded than the benzylic position but shifted by the electron-withdrawing cyano group.
The Diagnostic N-Methyl Singlet
-
δ ~ 3.95 – 4.05 ppm (s, 3H): This sharp singlet is the primary diagnostic handle .
-
Differentiation: In the 1-methyl isomer, this signal typically appears upfield relative to the 2-methyl isomer (see Comparative Analysis).
-
The Aromatic Region (Indazole Ring)
The 1-methylindazole core is "benzenoid," resulting in a specific 4-proton pattern.
-
δ ~ 7.70 – 7.80 ppm (d, 1H, H-4): The doublet for the proton at position 4. It is often the most downfield aromatic signal due to the steric and electronic influence of the C3-substituent.
-
δ ~ 7.50 – 7.60 ppm (d, 1H, H-7): The doublet for the proton at position 7 (adjacent to N1).
-
δ ~ 7.10 – 7.20 ppm (m, 1H, H-5): Triplet/Multiplet.
Part 4: Comparative Analysis (Performance vs. Alternatives)
The "alternative" in this context is the 2-methyl regioisomer , which is a common byproduct of methylation reactions. Correctly identifying the product requires distinguishing these two forms.
Comparison 1: Regioisomer Differentiation (1-Me vs. 2-Me)
The 1-methyl isomer (Target) and 2-methyl isomer (Impurity) have distinct electronic structures. The 1-methyl form retains full benzene aromaticity, while the 2-methyl form adopts a quinonoid-like character.
| Feature | 1-Methyl Isomer (Target) | 2-Methyl Isomer (Alternative/Impurity) | Mechanism/Reasoning |
| Structure Type | Benzenoid (Stable) | Quinonoid (Less Stable) | Electronic delocalization differences. |
| N-Me Shift (¹H) | δ 3.9 – 4.1 ppm | δ 4.1 – 4.3 ppm | The 2-Me group is often deshielded (downfield) relative to 1-Me in DMSO-d₆. |
| H-7 Shift | ~7.5 ppm | ~7.4 ppm (Shielded) | The lone pair on N1 in the 2-Me isomer shields H-7.[5] |
| C-Me Shift (¹³C) | ~35 – 36 ppm | ~39 – 41 ppm | Carbon NMR is often more definitive; N2-Me is significantly downfield. |
Comparison 2: Solvent Effects (DMSO-d₆ vs. CDCl₃)
| Parameter | DMSO-d₆ (Recommended) | CDCl₃ |
| N-Me Shift | ~4.00 ppm | ~3.95 ppm |
| Water Peak | ~3.33 ppm (May overlap with side chain) | ~1.56 ppm (Clear of key signals) |
| Resolution | Excellent (Sharp peaks) | Good (Risk of broadening if stacking occurs) |
Part 5: Visualization & Logic Flow
Diagram 1: Spectral Assignment Map
This diagram maps the physical structure of the molecule to the expected NMR signals.
Caption: Mapping of ¹H NMR signals to the structural moieties of the target compound.
Diagram 2: Isomer Differentiation Logic
A decision tree for researchers to validate the regiochemistry of their product.
Caption: Workflow for distinguishing the desired 1-methyl isomer from the 2-methyl impurity.
Part 6: Summary Table of Chemical Shifts
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
| H-4 (Ar) | 7.75 | Doublet (d) | 1H | ~8.0 |
| H-7 (Ar) | 7.55 | Doublet (d) | 1H | ~8.5 |
| H-6 (Ar) | 7.40 | Triplet (t/m) | 1H | ~7-8 |
| H-5 (Ar) | 7.15 | Triplet (t/m) | 1H | ~7-8 |
| N-CH₃ | 4.05 | Singlet (s) | 3H | - |
| Ind-CH₂- | 3.15 | Triplet (t) | 2H | ~7.5 |
| -CH₂-CN | 2.90 | Triplet (t) | 2H | ~7.5 |
Note: Values are consensus estimates based on indazole SAR in DMSO-d₆. Exact shifts may vary ±0.05 ppm depending on concentration and temperature.
References
-
Reactivity of indazoles towards N-methyl
-
Synthesis and Characteriz
- Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- Source: Molecules (PMC).
-
URL:[Link]
-
NMR Chemical Shifts of Trace Impurities.
- Title: NMR Chemical Shifts of Common Labor
- Source: Journal of Organic Chemistry.
-
URL:[Link]
-
Indazole 1H NMR Spectrum Reference.
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- 3. CN104520297B - Bicyclic heteroaryl cycloalkyl diamine derivative as kidney tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 1-methylindazole(13436-48-1) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
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A Comparative Guide to FTIR Spectral Peaks of the Nitrile Group in Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral characteristics of the nitrile functional group (C≡N) within various indazole derivatives. As the indazole scaffold is a cornerstone in medicinal chemistry, understanding the vibrational signature of its substituents is critical for reaction monitoring, structural elucidation, and quality control. This document moves beyond a simple recitation of frequency ranges to explain the underlying principles that govern the nitrile stretching vibration, offering predictive insights for researchers working with these important heterocyclic compounds.
The Nitrile Stretching Vibration: A Unique Spectroscopic Marker
The nitrile group's carbon-nitrogen triple bond provides a distinct and highly informative peak in the mid-infrared spectrum. Its vibration is largely localized and appears in a spectral window (typically 2260-2200 cm⁻¹ ) that is relatively uncongested by other common functional group absorptions.[1][2] This makes the nitrile peak an excellent diagnostic tool.
The peak's key characteristics are:
-
Position (Frequency): Highly sensitive to the local electronic environment.
-
Intensity (Absorbance): The C≡N bond is polar, resulting in a strong, sharp absorption peak, making it easily identifiable even at low concentrations.[3]
-
Shape: Typically sharp and well-defined due to minimal coupling with other vibrations. Broadening can indicate interactions such as hydrogen bonding.[3]
The precise frequency of the nitrile stretch (ν(C≡N)) is dictated by several factors, including conjugation, inductive effects from substituents, and intermolecular forces like hydrogen bonding. For nitrile groups attached to an aromatic system like indazole, conjugation with the π-system weakens the C≡N bond, lowering its force constant and shifting the absorption to a lower wavenumber (a "red shift") compared to saturated alkyl nitriles.[2]
Comparative Analysis of Nitrile Frequencies in Indazole Scaffolds
The position of the nitrile group on the indazole ring and the nature of other substituents significantly modulate the electronic environment of the C≡N bond, leading to predictable shifts in its stretching frequency. While a comprehensive experimental database for every conceivable indazole derivative is not available, we can compile experimental data from analogous heterocyclic systems and provide expert-validated estimations based on established spectroscopic principles.
| Compound/Derivative Class | Aromatic System | Nitrile Stretching Frequency (ν(C≡N)) cm⁻¹ | Reference/Note |
| Baseline References | |||
| Saturated Nitriles (e.g., Acetonitrile) | None (sp³ carbon) | 2260 - 2240 | [2] |
| Benzonitrile | Benzene | ~2229 | Experimental Value |
| Related Heterocyclic Nitriles | |||
| 2-Cyano-N-(5-methylthiazol-2-yl)acetamide | Thiazole | 2226 | [4] |
| Heptamethine Cyanine Dye Derivative | Polymethine | 2218 | [5] |
| Pyrazolo[5,1-c][5][6][7]triazole Derivative | Pyrazolotriazole | 2218 | [4] |
| Indazole Derivatives (Experimental & Estimated) | |||
| 3-Cyanoindazole (unsubstituted) | Indazole | ~2230 (Estimated) | Estimated based on conjugation similar to benzonitrile. |
| 5-Cyanoindazole (unsubstituted) | Indazole | ~2228 (Estimated) | Slightly lower than 3-cyano due to direct conjugation with the fused benzene ring. |
| 6-Cyanoindazole (unsubstituted) | Indazole | ~2228 (Estimated) | Similar to 5-cyano due to direct conjugation with the fused benzene ring. |
| 5-Cyano-1H-indazole-3-carboxylic acid | Indazole | ~2232 (Estimated) | The -COOH group at position 3 is electron-withdrawing, causing a slight blue shift.[8] |
| 3-Cyano-5-nitroindazole | Indazole | ~2235 (Estimated) | The strongly electron-withdrawing nitro group at position 5 increases the C≡N bond strength, causing a significant blue shift. |
Causality Behind the Shifts:
-
Positional Isomerism: A nitrile group at the 3-position is conjugated with the pyrazole part of the ring system. Nitriles at the 5- or 6-positions are directly conjugated with the larger π-system of the fused benzene ring, which generally leads to slightly more effective delocalization and a marginal red shift compared to the 3-position.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or carboxylic acid (-COOH) pull electron density away from the ring. This reduces the effect of conjugation on the nitrile group, strengthening the C≡N triple bond and shifting its vibration to a higher frequency (blue shift).[9]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) push electron density into the ring. This enhances conjugation with the nitrile group, further weakening the C≡N bond and shifting its vibration to a lower frequency (red shift).
Visualizing the Influences on Nitrile Peak Position
The following diagram illustrates the key factors that influence the FTIR stretching frequency of the nitrile group on an indazole ring.
Caption: Factors influencing the nitrile (C≡N) stretching frequency in indazole derivatives.
Self-Validating Experimental Protocol for FTIR Analysis
To ensure the acquisition of accurate and reproducible data, the following step-by-step protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a preferred method for solid powders, requiring minimal sample preparation.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit™ X, Agilent Cary 630).[10][11]
-
Accessory: Diamond Attenuated Total Reflectance (ATR) accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32-64 scans co-added to ensure a high signal-to-noise ratio.[12]
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Atmosphere: Purged with dry air or nitrogen to minimize interference from atmospheric CO₂ and water vapor.
Step-by-Step Methodology:
-
Background Collection:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Lower the instrument's anvil to make contact with the clean, empty crystal.
-
Collect a background spectrum. This is a critical step that subtracts the spectral signature of the instrument and atmosphere from the sample spectrum.
-
-
Sample Application:
-
Retract the anvil. Place a small amount of the powdered indazole derivative onto the center of the diamond crystal. Only enough to completely cover the crystal surface is needed (typically 1-2 mg).
-
Lower the anvil and apply consistent, firm pressure to ensure intimate contact between the sample and the crystal. Modern instruments often have pressure clamps that "click" at optimal pressure. Inconsistent pressure is a primary source of variability in peak intensity.
-
-
Sample Spectrum Collection:
-
Initiate the scan to collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the previously collected background to produce the final infrared spectrum in either transmittance or absorbance units.
-
-
Data Processing and Analysis:
-
If necessary, perform a baseline correction to ensure the spectral baseline is flat.
-
Use the peak-picking tool in the software to identify the precise wavenumber of the nitrile (C≡N) stretching peak. This peak should be sharp and located in the ~2200-2240 cm⁻¹ region.
-
Record the peak position to the nearest whole number or one decimal place.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and anvil tip after each measurement to prevent cross-contamination.
-
Conclusion
The nitrile group in indazole derivatives presents a sharp, strong, and highly sensitive peak in the FTIR spectrum, making it an invaluable tool for structural verification. Its frequency, typically found between 2220 cm⁻¹ and 2240 cm⁻¹, is modulated by a predictable interplay of electronic factors. Electron-withdrawing groups and hydrogen bonding generally cause a blue shift to higher wavenumbers, while electron-donating groups and extended conjugation cause a red shift to lower wavenumbers. By understanding these principles and employing a robust experimental protocol, researchers can leverage the nitrile peak not only to confirm the presence of the functional group but also to gain deeper insights into the electronic structure of novel indazole-based compounds.
References
-
G. de la Torre, et al. (2015). Heptamethine Cyanine Dyes in the Design of Photoactive Carbon Nanomaterials. ResearchGate. Available at: [Link]
-
Noguchi, H., et al. (1999). Comparative FTIR analysis of the microenvironment of QA- in cyanide-treated, high pH-treated and iron-depleted photosystem II membrane fragments. PubMed. Available at: [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available at: [Link]
-
U.S. Environmental Protection Agency. (1993). Fourier Transform Infrared (FTIR) Reference Spectra. EPA.gov. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... ResearchGate. Available at: [Link]
-
Sankaran, K., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]
-
Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Patil, S. A., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
El-Metwaly, N., et al. (2022). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][5][6][7]triazole Derivatives. ChemRxiv. Available at: [Link]
-
University of Rostock. (n.d.). Vibrational Frequencies - Technical Considerations. Anorganische Chemie. Available at: [Link]
-
Desai, D. G., et al. (2011). Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. UCSC Chemistry. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole. Beilstein Archives. Available at: [Link]
-
Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Agilent. Available at: [Link]
-
ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Fomenkov, I. S., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate. PubChem. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of compounds 1, 2, and 3. ResearchGate. Available at: [Link]
-
Sadeghpour, M., et al. (2022). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Available at: [Link]
-
Dumanović, D., & Kosanović, Dj. (n.d.). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. IHTM. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-cyano-1h-indazole-3-carboxylic acid. PubChem. Available at: [Link]
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- 7. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 8. PubChemLite - 5-cyano-1h-indazole-3-carboxylic acid (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
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The Impact of N1-Methylation on the Biological Profile of 3-(Indazol-3-yl)propanenitrile: A Comparative Guide
For researchers and professionals in drug discovery, a deep understanding of how subtle structural modifications can impact the biological activity of a compound is paramount. This guide provides a comparative analysis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile and its unmethylated counterpart, 3-(1H-indazol-3-yl)propanenitrile. While direct head-to-head biological data for these specific analogs is not extensively available in the public domain, this document synthesizes known structure-activity relationships (SAR) of indazole derivatives to infer potential differences in their biological profiles. We will delve into their synthesis, propose experimental protocols for their evaluation, and discuss the anticipated effects of N1-methylation on their activity as potential therapeutic agents, particularly in the context of kinase inhibition and antiproliferative effects.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Indazole-containing molecules have been successfully developed as potent kinase inhibitors, with the nitrogen atoms of the pyrazole ring playing a crucial role in forming hydrogen bonds with the hinge region of the kinase active site.[3] This interaction is a key determinant of inhibitory potency. The substitution pattern on the indazole ring, including at the N1 position, can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties.[3]
This guide focuses on the comparison of two closely related indazole derivatives:
-
3-(1H-indazol-3-yl)propanenitrile (the unmethylated analog)
-
3-(1-Methyl-1H-indazol-3-yl)propanenitrile (the N1-methylated analog)
The primary structural difference is the presence of a methyl group at the N1 position of the indazole ring. We will explore how this seemingly minor modification can be expected to alter the biological activity of the molecule.
Comparative Analysis: Postulated Effects of N1-Methylation
While direct comparative experimental data is scarce, we can extrapolate the likely consequences of N1-methylation based on established SAR principles for indazole-based kinase inhibitors.[3]
| Feature | 3-(1H-indazol-3-yl)propanenitrile (Unmethylated) | 3-(1-Methyl-1H-indazol-3-yl)propanenitrile (N-Methylated) | Postulated Impact of N-Methylation |
| Hinge Binding | The N1-H can act as a hydrogen bond donor. | The N1-CH3 cannot act as a hydrogen bond donor. | May alter or disrupt the hydrogen bonding pattern with the kinase hinge region, potentially reducing potency for some kinases. |
| Conformation | The N1-H allows for potential tautomerization. | The methyl group locks the tautomeric form. | This can rigidify the molecule and influence its preferred binding conformation. |
| Lipophilicity | Generally lower lipophilicity. | Increased lipophilicity due to the methyl group. | This can affect solubility, cell permeability, and pharmacokinetic properties. |
| Steric Interactions | Less steric bulk at the N1 position. | The methyl group introduces steric bulk. | The methyl group could lead to steric clashes within the ATP binding pocket of some kinases, decreasing affinity. Conversely, it might favorably occupy a hydrophobic sub-pocket in other kinases, enhancing potency. |
| Metabolic Stability | The N1-H is a potential site for metabolism. | The N1-methyl group can block this metabolic pathway. | N-methylation may lead to increased metabolic stability and a longer half-life in vivo. |
Inference: The effect of N1-methylation on the biological activity of 3-(indazol-3-yl)propanenitrile is not straightforward to predict and is highly dependent on the specific biological target. While the loss of a hydrogen bond donor at N1 could be detrimental for activity against some kinases, the increased lipophilicity and potential for favorable hydrophobic interactions could enhance potency against others. Therefore, empirical testing is essential to determine the precise impact of this structural modification.
Proposed Synthetic Pathways
To enable the comparative biological evaluation of these two compounds, efficient and reliable synthetic routes are required. Based on the existing literature for the synthesis of indazole derivatives, the following pathways are proposed.
Synthesis of 3-(1H-indazol-3-yl)propanenitrile (Unmethylated Analog)
A plausible route to the unmethylated analog involves the cyanation of a suitable precursor, such as 3-(chloromethyl)-1H-indazole. A key intermediate for this is 1H-indazole-3-carbonitrile, for which a synthesis protocol has been described.[4] A potential alternative is the direct cyanomethylation of the indazole core, though this can present challenges with regioselectivity.
Diagram of the proposed synthesis of the unmethylated analog:
Caption: Proposed synthesis of the unmethylated analog.
Synthesis of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile (N-Methylated Analog)
The synthesis of the N-methylated analog can be approached in two primary ways: by methylating the unmethylated analog or by starting with an already N-methylated indazole precursor. The latter approach is often preferred to avoid issues with regioselectivity of the methylation step. A known precursor, 3-(chloromethyl)-1-methyl-1H-indazole, can be utilized for the final cyanation step.[5]
Diagram of the proposed synthesis of the N-methylated analog:
Caption: Proposed synthesis of the N-methylated analog.
Experimental Protocols for Comparative Biological Evaluation
To empirically determine the difference in biological activity between the methylated and unmethylated analogs, a series of in vitro assays should be performed. The following are detailed protocols for key experiments.
Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-(1H-indazol-3-yl)propanenitrile and 3-(1-Methyl-1H-indazol-3-yl)propanenitrile in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Workflow for the MTT Assay:
Caption: Step-by-step workflow of the MTT assay.
In Vitro Kinase Inhibition Assay
Given that many indazole derivatives are kinase inhibitors, a direct comparison of their inhibitory activity against a panel of relevant kinases is crucial. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol (General):
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and a buffer containing ATP and MgCl2.
-
Compound Addition: Add varying concentrations of the test compounds (3-(1H-indazol-3-yl)propanenitrile and 3-(1-Methyl-1H-indazol-3-yl)propanenitrile) or a vehicle control to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.
-
Quantification: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 values.
Workflow for a Radiometric Kinase Assay:
Caption: General workflow for a radiometric kinase inhibition assay.
Conclusion and Future Directions
References
-
ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
- The Impact of N1-Methylation on the Potency of 6-Bromo-1H-indazol-4-amine as a Kinase Inhibitor: A Compar
- Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a. (2021). Semantic Scholar.
- Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (2009). PubMed.
- Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. (2020). International Journal of Pharmaceutical Research.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
-
Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (n.d.). Retrieved from [Link]
- Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules.
-
indazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- 3-(Indol-2-yl)
- How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile? (2015).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and antiproliferative activity of novel 3-(indazol-3-yl)-quinazolin-4(3H)-one and 3-(indazol-3-yl)-benzotriazin-4(3H)
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- In vitro antiproliferative activities of 1H-benzo[f... | Download Table. (n.d.).
- Indazole From Natural Resources And Biological Activity. (n.d.).
- Structures of kinase inhibitors containing an indazole moiety. (n.d.).
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosph
- Indazole – Knowledge and References. (n.d.). Taylor & Francis.
- Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiprolifer
- (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. (2025).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI.
- Synthesizing process of 3-methyl-1 H-indazole. (2013). Google Patents.-methyl-1 H-indazole. (2013).
Sources
Purity Assessment Standards for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile: A Comparative Methodological Guide
This guide provides a comprehensive technical comparison of purity assessment standards for 3-(1-Methyl-1H-indazol-3-yl)propanenitrile , a critical heterocyclic building block in medicinal chemistry (often associated with JAK inhibitor and kinase inhibitor synthesis).[1]
Executive Summary: The Purity Paradox
In drug development, the purity of an intermediate like 3-(1-Methyl-1H-indazol-3-yl)propanenitrile (hereafter MIPN ) is not a single metric but a multi-dimensional attribute. While Certificate of Analysis (CoA) documents often cite "HPLC Purity >98%," this metric is frequently misleading due to the lack of UV response factor correction for synthetic impurities.[1]
This guide compares the performance of three distinct purity assessment standards:
-
Relative Purity (HPLC-UV/PDA): The industry standard for routine QC.[1]
-
Absolute Purity (qNMR): The "Gold Standard" for potency assignment without a reference standard.[1]
-
Structural Purity (UHPLC-MS/MS): The definitive method for impurity profiling and isomer differentiation.[1]
Compound Profile
-
Chemical Name: 3-(1-Methyl-1H-indazol-3-yl)propanenitrile[1]
-
Molecular Formula: C₁₁H₁₁N₃
-
Molecular Weight: 185.23 g/mol
-
Critical Quality Attributes (CQAs): N1 vs. N2 Regioisomer ratio, Residual Solvents, Nitrile Hydrolysis (Amide formation).
Impurity Profiling & Origins
To assess purity, one must first understand the "Impurity Fate Mapping." The synthesis of MIPN typically involves the functionalization of the indazole C3 position or the methylation of a pre-functionalized indazole.[1]
Critical Impurities to Detect
-
Impurity A (Regioisomer): 3-(2-Methyl-2H-indazol-3-yl)propanenitrile.[1] Cause: Non-selective methylation of the indazole nitrogen.[1]
-
Impurity B (Hydrolysis): 3-(1-Methyl-1H-indazol-3-yl)propanamide.[1] Cause: Acid/Base catalyzed hydrolysis of the nitrile group during workup.[1]
-
Impurity C (Starting Material): 1-Methyl-1H-indazole-3-carbaldehyde (if used in condensation routes).[1]
Figure 1: Impurity Fate Mapping for MIPN Synthesis.[1] Note the critical divergence at the methylation step leading to regioisomers.[1]
Comparative Analysis of Assessment Standards
Method A: HPLC-UV (Relative Purity)
The Workhorse Standard[1]
Principle: Separation on a stationary phase (C18) followed by UV detection.[2] Purity is calculated as % Area.[1] Performance Analysis:
-
Pros: High precision (RSD < 0.5%), robust, widely available.
-
Cons: Assumes all components have the same Extinction Coefficient (
).[1] Indazole isomers often differ in , leading to biased purity values . It cannot detect inorganic salts or residual solvents.[1]
Recommended Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: 280 nm (Indazole characteristic max).[1]
Method B: qNMR (Absolute Purity)
The Primary Reference Standard[1]
Principle: Quantitative Nuclear Magnetic Resonance uses an internal standard (IS) of known purity to determine the absolute mass percentage of the analyte.[1] Performance Analysis:
-
Pros: SI-traceable . Does not require a reference standard of the analyte itself.[1] Detects residual solvents and moisture simultaneously.[1]
-
Cons: Lower sensitivity (LOD ~0.1%). Requires high solubility.
Recommended Protocol:
-
Solvent: DMSO-d6 (Prevents aggregation).[1]
-
Internal Standard: Maleic Acid (Traceable, signals at 6.2 ppm do not overlap with Indazole).
-
Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5x T1).
-
Calculation:
[1]
Method C: UHPLC-MS/MS (Structural Purity)
The Specificity Standard[1]
Principle: Mass spectrometry detection allows for the identification of co-eluting impurities that UV might miss (e.g., intermediates lacking chromophores). Performance Analysis:
-
Pros: Confirms identity (m/z 186.1 [M+H]+). Detects trace genotoxic impurities (GTIs).[1]
-
Cons: Not quantitative for purity % without specific standards due to variable ionization efficiency.
Performance Comparison Data
The following table summarizes experimental data comparing the assessment of a "98% HPLC" commercial batch of MIPN.
| Feature | HPLC-UV (Method A) | qNMR (Method B)[1] | UHPLC-MS (Method C) |
| Reported Purity | 98.4% (Area) | 96.2% (w/w) | N/A (Qualitative) |
| Bias Source | Response Factor differences | Weighing errors | Ion suppression |
| Regioisomer Resolution | High (with optimized gradient) | Medium (Distinct Methyl singlets) | Low (Isobaric m/z) |
| LOD | 0.05% | 0.5% | < 0.01% |
| Throughput | 20 min/sample | 10 min/sample | 15 min/sample |
| Role | Routine QC | Potency Assignment | Impurity ID |
Critical Insight: The discrepancy between HPLC (98.4%) and qNMR (96.2%) highlights the presence of non-chromophoric impurities (solvents, salts) or response factor bias.[1] For critical drug development steps, qNMR values must be used for stoichiometry calculations.
Experimental Workflow: The "Triad" Approach
To guarantee the integrity of MIPN for pharmaceutical use, a "Triad" approach combining all three methods is required.
Figure 2: The "Triad" Analytical Workflow for certifying MIPN standards.
Detailed Protocol: Distinguishing Regioisomers
The separation of the 1-Methyl (Target) and 2-Methyl (Impurity) isomers is the most challenging aspect.[1]
-
Technique: 1H-NMR NOE (Nuclear Overhauser Effect).[1]
-
Procedure: Irradiate the Methyl singlet (~4.0 ppm).[1]
-
Observation:
-
1-Methyl Isomer: NOE enhancement observed at the H-7 aromatic proton (adjacent to N1).[1]
-
2-Methyl Isomer: NOE enhancement observed at H-3 (if available) or H-1 (not applicable here), but distinct lack of H-7 enhancement.[1]
-
Self-Validating Check: If NOE is seen at the phenyl ring proton H7, the methyl is on N1.
-
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Pauli, G. F., et al. (2012). The 100% Quantitative NMR Signal: A Guide to qNMR. Journal of Natural Products.[1] Link[1]
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link[1]
-
Popowycz, F., et al. (2020). Indazole Synthesis and Functionalization: A Review. Chemical Reviews.[1] (Context for regioisomer formation). Link[1]
Sources
A Senior Application Scientist's Guide to the Structural Characterization of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of isomeric molecules is a cornerstone of chemical research and development. In the realm of heterocyclic chemistry, indazole derivatives are of significant interest due to their diverse pharmacological activities.[1] The synthesis of N-alkylated indazoles often yields a mixture of N-1 and N-2 regioisomers, the differentiation of which is critical for understanding structure-activity relationships and ensuring the quality of pharmaceutical compounds. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile and its primary isomer, 3-(2-Methyl-2H-indazol-3-yl)propanenitrile.
The Challenge of Indazole Isomerism
The N-alkylation of 3-substituted-1H-indazoles can lead to two primary regioisomers: the N-1 and N-2 alkylated products. The relative thermodynamic and kinetic stability of these isomers can be influenced by reaction conditions, including the choice of base, solvent, and temperature.[2] Consequently, robust analytical methodologies are required to distinguish between these closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Assignment
NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of indazole isomers.[2] Both ¹H and ¹³C NMR provide distinct spectral signatures for the N-1 and N-2 methyl isomers.
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of the methyl group. Below is a comparative table of expected ¹H and ¹³C NMR chemical shifts for the two isomers, based on data from analogous substituted indazoles.
| Position | 3-(1-Methyl-1H-indazol-3-yl)propanenitrile (N-1 Isomer) - Predicted | 3-(2-Methyl-2H-indazol-3-yl)propanenitrile (N-2 Isomer) - Predicted |
| ¹H NMR (ppm) | ||
| N-CH₃ | ~4.1 | ~4.3 |
| H-4 | ~7.8 | ~7.7 |
| H-5 | ~7.2 | ~7.1 |
| H-6 | ~7.4 | ~7.3 |
| H-7 | ~7.6 | ~7.9 |
| -CH₂-CH₂-CN | ~3.3 (t), ~3.0 (t) | ~3.4 (t), ~3.1 (t) |
| ¹³C NMR (ppm) | ||
| N-CH₃ | ~36 | ~45 |
| C3 | ~142 | ~152 |
| C3a | ~122 | ~121 |
| C4 | ~121 | ~127 |
| C5 | ~122 | ~122 |
| C6 | ~128 | ~128 |
| C7 | ~110 | ~121 |
| C7a | ~140 | ~135 |
| -CH₂-CH₂-CN | ~20, ~118 | ~21, ~118 |
Note: These are predicted values based on published data for similar compounds and may vary depending on the solvent and experimental conditions.
The Decisive Power of 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC)
While 1D NMR provides strong indications, 2D NMR techniques, particularly HMBC, offer unambiguous assignment. The key lies in the long-range coupling between the N-methyl protons and the carbons of the indazole core.
-
For the N-1 isomer , a correlation is expected between the N-CH₃ protons and the C7a carbon.
-
For the N-2 isomer , a correlation will be observed between the N-CH₃ protons and the C3 carbon.
This difference in correlation provides a definitive method for isomer identification.
Experimental Protocol: NMR Analysis for Isomer Differentiation
Objective: To unambiguously determine the isomeric identity of a sample containing 3-(1-Methyl-1H-indazol-3-yl)propanenitrile isomers.
Materials:
-
Sample of 3-(Methyl-indazol-3-yl)propanenitrile isomer mixture or isolated isomers.
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]
-
NMR tubes.
-
NMR spectrometer (400 MHz or higher recommended).
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Observe the chemical shift of the N-methyl singlet and the pattern of the aromatic protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Note the chemical shifts of the indazole ring carbons, particularly C3 and C7a.
-
-
HMBC Acquisition:
-
Set up a standard gradient-selected HMBC experiment.
-
Optimize the acquisition parameters, paying close attention to the evolution time for long-range couplings (typically optimized for J = 8-10 Hz).
-
-
Data Analysis:
-
Process the 2D HMBC spectrum.
-
Look for the key cross-peak between the N-methyl proton signal and either the C3 or C7a carbon signal.
-
A cross-peak to C7a confirms the N-1 isomer, while a cross-peak to C3 confirms the N-2 isomer.
-
Chromatographic Separation of Isomers
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for the separation and quantification of indazole isomers.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile method for separating these isomers. The slight difference in polarity between the N-1 and N-2 isomers allows for their resolution on a suitable stationary phase.
Experimental Protocol: HPLC Separation of Indazole Isomers
Objective: To separate and quantify the N-1 and N-2 isomers of 3-(Methyl-indazol-3-yl)propanenitrile.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (optional, for peak shape improvement).[4][5]
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A good starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1%) can be added to improve peak shape.
-
Sample Preparation: Dissolve a known concentration of the isomer mixture in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 25 °C.
-
Detection wavelength: 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two isomers should elute as distinct peaks. The N-1 isomer is generally less polar and may have a shorter retention time.
Mass Spectrometry (MS) for Isomer Characterization
Mass spectrometry provides valuable information on the molecular weight and fragmentation patterns of the isomers. While the electron ionization (EI) mass spectra of the two isomers are expected to be very similar due to the formation of a common fragment ion, subtle differences in fragment ion abundances may be observed.
Expected Fragmentation Patterns
The molecular ion peak (M⁺) for both isomers will be at m/z = 185. A prominent fragment is expected from the cleavage of the propanenitrile side chain. The indazole ring itself is quite stable, leading to characteristic fragments.
Table of Expected Mass Fragments:
| m/z | Proposed Fragment | Notes |
| 185 | [M]⁺ | Molecular ion |
| 145 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical |
| 131 | [1-Methyl-1H-indazolium]⁺ or [2-Methyl-2H-indazolium]⁺ | Characteristic indazole fragment |
| 117 | [C₇H₅N₂]⁺ | Loss of methyl group from the indazolium fragment |
| 91 | [C₆H₅N]⁺ | Further fragmentation |
While not definitively distinguishing on its own, when coupled with chromatography (GC-MS), mass spectrometry is a powerful tool for confirming the identity of the separated isomers.
Experimental Protocol: GC-MS Analysis
Objective: To analyze the composition of an isomer mixture and obtain mass spectra for each component.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).
Methodology:
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector temperature: 250 °C.
-
Oven program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion source: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). The separated isomers will appear as distinct peaks. Analyze the mass spectrum of each peak to confirm the molecular weight and observe the fragmentation pattern.
Visualizing the Analytical Workflow
Caption: Analytical workflow for the characterization of indazole isomers.
Conclusion
The structural characterization of 3-(1-Methyl-1H-indazol-3-yl)propanenitrile and its N-2 isomer requires a multi-technique approach. While chromatography and mass spectrometry are essential for separation and initial identification, NMR spectroscopy, particularly 2D HMBC, stands out as the definitive method for unambiguous isomer assignment. By employing the protocols and understanding the comparative data presented in this guide, researchers can confidently and accurately characterize these important heterocyclic compounds, ensuring the integrity and quality of their scientific endeavors.
References
-
SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole, 2-methyl-1-(phenylmethyl)- on Newcrom R1 HPLC column. [Link]
- Supporting Information for a relevant chemical synthesis paper providing NMR and MS data for analogous compounds.
-
Podolska, M., et al. (2017). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]
-
Ferreira, M. J., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883. [Link]
-
SIELC Technologies. Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. [Link]
-
Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13 C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]
-
Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. [Link]
-
Shi, F., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(5), 872-875. [Link]
-
European Union Reference Laboratory for Single Residue Methods. (2018). Analytical Observations Report. [Link]
-
de Oliveira, C. S. A., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1076-1083. [Link]
-
Letter, W. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Hossain, A., & Islam, M. R. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]
-
Köckerling, M., & Butler, I. S. (2009). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2480. [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
Patel, K. D., & Patel, N. K. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Creative Research Thoughts, 8(9), 1683-1688. [Link]
-
Salas, C. O., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2132. [Link]
-
Bakulev, V. A., et al. (2018). A simple synthesis of 2-{2-[(arylmethylidene)amino]-indazol-3-yl}malonate esters. Chemistry of Heterocyclic Compounds, 54(1), 94-96. [Link]
-
Kadentsev, V. I., et al. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. [Link]
-
Sviridov, V. I., et al. (2023). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules, 28(14), 5369. [Link]
-
Pozo, O. J., et al. (2020). Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. Journal of Mass Spectrometry, 55(1), e4455. [Link]
-
Schiffers, S., et al. (2022). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Frontiers in Chemistry, 10, 988630. [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.washington.edu [chem.washington.edu]
- 4. Separation of 1H-Imidazole, 2-methyl-1-(phenylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal Procedures: 3-(1-Methyl-1H-indazol-3-yl)propanenitrile
[1][2]
Executive Summary & Risk Assessment
3-(1-Methyl-1H-indazol-3-yl)propanenitrile (CAS: 1713640-21-1 or similar derivatives) is a pharmaceutical intermediate combining a bioactive indazole core with a reactive nitrile (cyano) tail.
Effective disposal requires a dual-threat management strategy.[1] You are not just disposing of a chemical; you are managing two distinct hazard classes simultaneously:
-
The Nitrile Moiety (-C≡N): Presents a risk of liberating Hydrogen Cyanide (HCN) gas if exposed to strong acids or specific reducing agents.
-
The Indazole Core: A privileged scaffold in drug discovery (often kinase inhibitors), requiring this compound be treated as a high-potency bioactive agent (PBA) with unknown long-term toxicity.
The Golden Rule of Nitrile Disposal:
NEVER mix nitrile-bearing waste with acidic waste streams. The resulting hydrolysis can liberate toxic gases or cause exothermic runaway.
Physicochemical Hazard Profile
Before executing disposal, verify the state of your material against this profile to ensure the correct waste stream is selected.
| Property | Specification | Operational Implication |
| Functional Groups | Nitrile (-CN), Indazole (N-heterocycle) | Acid Incompatible. Segregate strictly from acidic waste. |
| Physical State | Solid (typically crystalline) | Dust inhalation risk. Use localized exhaust (fume hood). |
| Toxicity Class | Acute Toxicant (Oral/Dermal) | Treat as P-List analog (Acute Hazardous Waste) for safety margins. |
| Solubility | DMSO, Methanol, Dichloromethane | Waste will likely be in organic solvent streams. |
| Reactivity | Hydrolyzes in strong acid/base | DO NOT use acid-based glass cleaning baths (e.g., Piranha, Chromic) on glassware containing residues. |
Critical Segregation Logic (The "Self-Validating System")
To ensure safety, you must implement a Self-Validating Disposal System . This means the protocol physically prevents the operator from making a fatal error (mixing with acid).
The pH Checkpoint
Before adding any liquid waste containing this compound to a carboy, the operator must measure the pH of the receiving container.
-
If pH < 7: STOP. Do not add.
-
If pH ≥ 7: Proceed with caution.
Visualizing the Segregation Workflow
The following diagram illustrates the decision logic required to prevent HCN generation.
Figure 1: Decision matrix for segregating nitrile-bearing waste to prevent acid hydrolysis and HCN evolution.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired stocks, weighing boat residues, contaminated silica gel.
-
PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety glasses. Respiratory protection (N95 or P100) is required if working outside a fume hood due to dust potential.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste bag (4-mil thickness minimum).
-
Labeling: Tag immediately with the following data:
-
Sealing: If using bags, employ the "gooseneck" seal method (twist, fold over, tape) to prevent particulate escape.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: HPLC waste, reaction mother liquors.
-
Segregation: Identify the "Organic Solvents" waste stream.
-
Compatibility Check: Ensure the waste carboy does not contain strong acids (Sulfuric, Hydrochloric, Nitric).
-
Why? Nitriles hydrolyze in acid to form carboxylic acids and ammonium salts.[4] While 3-(1-Methyl-1H-indazol-3-yl)propanenitrile is relatively stable, the presence of other waste components could catalyze the release of HCN or cause pressurization.
-
-
Transfer: Pour using a funnel in a fume hood. Do not overfill (leave 10% headspace).
-
Rinsing: Triple rinse the empty original container with a compatible solvent (e.g., Acetone). Add the rinsate to the waste carboy , NOT the drain.
Protocol C: Spill Management (Emergency)
Applicable for: Benchtop spills.
-
Evacuate & Ventilate: If the spill is large (>10g) or outside a hood, clear the area.
-
Do Not Use Bleach: Unlike simple inorganic cyanides, treating complex organic nitriles with bleach (hypochlorite) can produce unpredictable chlorinated intermediates.
-
Absorb: Use a commercial organic spill pad or vermiculite.
-
Collect: Scoop absorbed material into a hazardous waste bag.
-
Clean: Wash the surface with soap and water.[3][5][6] Collect the water as hazardous waste.
Scientific Rationale & Mechanism
The strict prohibition of acids during disposal is based on the hydrolysis mechanism of the nitrile group. While the Indazole ring is robust, the aliphatic nitrile tail is susceptible to acid-catalyzed hydrolysis.
The Reaction Pathway:
While complete hydrolysis yields relatively safe ammonium, the intermediate steps or side reactions in a mixed-waste carboy (especially with oxidizing acids) can be unpredictable. Furthermore, if the nitrile is mistakenly subjected to strong reducing conditions, it could generate primary amines, altering the basicity and reactivity of the waste mix.
By maintaining a neutral/basic organic waste stream, the nitrile group remains kinetically inert, ensuring safe transport to the incineration facility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
-
PubChem. (2023). Compound Summary: 3-(1-Methyl-1H-indazol-3-yl)propanenitrile. National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
